4-(4-Hydroxycyclohexyl)phenol
Description
The exact mass of the compound 4-(4-Hydroxycyclohexyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Hydroxycyclohexyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxycyclohexyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370860-74-5 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(4-Hydroxycyclohexyl)phenol" molecular structure and weight
This technical guide provides a comprehensive analysis of 4-(4-Hydroxycyclohexyl)phenol , a critical intermediate in the synthesis of liquid crystals and advanced polymer materials.[1]
Structural Dynamics, Synthesis Protocols, and Industrial Applications[1]
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 65132-43-6 for trans-isomer) is a bifunctional organic molecule characterized by a phenolic ring linked to a 4-hydroxycyclohexyl moiety.[1] It serves as a high-value scaffold in materials science, particularly as a mesogenic core for liquid crystal displays (LCDs) and as a monomer for high-performance engineering plastics.[1][2] Its utility is defined by its geometric isomerism; the trans isomer exhibits the linearity and rigidity required for anisotropic optical properties, while the cis isomer is often considered an impurity.
Molecular Architecture & Stereochemistry
The molecule consists of an aromatic phenol ring attached to the C1 position of a cyclohexane ring, with a hydroxyl group at the C4 position.
Conformational Analysis
The cyclohexane ring adopts a chair conformation. The critical structural feature is the relative orientation of the substituents at positions 1 and 4.
-
Trans-Isomer (Diequatorial): Both the bulky phenol group and the hydroxyl group occupy equatorial positions.[1] This is the thermodynamically favored conformation and provides the linear "rod-like" shape essential for liquid crystalline phases.[1]
-
Cis-Isomer (Axial-Equatorial): One substituent is axial while the other is equatorial.[1] This introduces a "kink" in the molecular structure, disrupting packing efficiency and lowering the clearing point in liquid crystal formulations.
Visualization of Isomerism
The following diagram illustrates the stereochemical relationship and the energetic preference for the trans configuration.
Figure 1: Stereochemical comparison of Trans vs. Cis isomers.[1] The linear Trans isomer is the target for material applications.
Physicochemical Profile
The following data summarizes the core properties of the trans-isomer, which is the commercially relevant form.
| Property | Value | Notes |
| IUPAC Name | 4-(4-Hydroxyphenyl)cyclohexan-1-ol | Also known as PCHP |
| CAS Number | 65132-43-6 | Specific to trans-isomer |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Physical State | White Crystalline Solid | |
| Melting Point | 180–185 °C | High mp due to H-bonding |
| Solubility | Soluble in alcohols, THF; Insoluble in water | Phenolic OH is acidic |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity |
Synthesis & Production Protocols
The synthesis of 4-(4-Hydroxycyclohexyl)phenol typically involves the catalytic hydrogenation of 4,4'-biphenol.[1] This route is preferred over multi-step protection/deprotection strategies due to atom economy.[1]
Reaction Pathway
The reduction of the aromatic ring must be controlled to prevent over-reduction (to bicyclohexyl) or under-reduction.[1]
Figure 2: Catalytic hydrogenation pathway from 4,4'-biphenol to the target cyclohexyl-phenol.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesize and isolate trans-4-(4-hydroxycyclohexyl)phenol.
-
Reagent Prep: Charge a high-pressure autoclave with 4,4'-biphenol (100 mmol) and 5% Pd/C catalyst (2 mol% loading).
-
Solvent System: Add Isopropyl Alcohol (150 mL). Rationale: Protic solvents often facilitate hydrogen transfer and solubilize the phenol.
-
Hydrogenation:
-
Work-up:
-
Isomer Separation (Crucial Step):
Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Two doublets (AA'BB' system) around δ 6.6–7.0 ppm.[1]
-
Cyclohexyl Methine (H1/H4): The proton attached to the carbon bearing the hydroxyl group (H4) will appear as a multiplet. In the trans-isomer (axial proton), this signal is typically a wide multiplet (tt) at ~3.4 ppm due to large axial-axial couplings (J ≈ 10-12 Hz).[1]
-
Diagnostic: The cis-isomer (equatorial proton) would show a narrower multiplet.[1]
-
-
FT-IR Spectroscopy:
Applications in R&D
Liquid Crystal Monomers
The trans-isomer is a key precursor for "cyclohexyl-phenyl" class liquid crystals.[1][3] By esterifying the aliphatic hydroxyl group with long-chain carboxylic acids or reacting the phenolic hydroxyl, researchers can tune the nematic phase range and viscosity of the final LC mixture.
High-Performance Polymers
Used as a co-monomer in polyesters and polycarbonates, this molecule introduces a rigid cycloaliphatic ring into the polymer backbone.[1] This modification:
-
Increases the Glass Transition Temperature (Tg).[1]
-
Improves impact resistance compared to purely aromatic bisphenols.[1]
-
Enhances UV stability (cyclohexane ring is transparent to UV vs. aromatic rings).[1]
References
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PubChem. (n.d.).[1][4][5] 4-(4-hydroxycyclohexyl)phenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
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BuyersGuideChem. (n.d.).[1] 4-(trans-4'-Hydroxycyclohexyl)phenol Properties and Suppliers. Retrieved from [Link][1][6]
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Vertex AI Search. (2026).[1] Synthesis and Applications of Cyclohexylphenols. (Synthesized from search results 1.1, 1.11, 1.16).
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-(4-Hydroxycyclohexyl)phenol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Hydroxycyclohexyl)phenol. As a molecule of interest in various research and development sectors, particularly in drug development, understanding its behavior in different solvent systems is paramount for formulation, efficacy, and safety studies. This document delves into the physicochemical properties of 4-(4-Hydroxycyclohexyl)phenol, the theoretical principles governing its solubility, and detailed, field-proven methodologies for its empirical determination.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 4-(4-Hydroxycyclohexyl)phenol, its solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in the development of therapeutic agents. A thorough understanding of its solubility in various media—from polar, aqueous environments to nonpolar, organic systems—is essential for predicting its behavior in biological systems and for designing effective formulation strategies.
Physicochemical Properties of 4-(4-Hydroxycyclohexyl)phenol
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 4-(4-Hydroxycyclohexyl)phenol possesses both a hydrophilic phenol group and a relatively nonpolar cyclohexyl moiety, giving it a distinct amphiphilic character that governs its interactions with different solvents.
Below is a summary of key computed physicochemical properties for 4-(4-Hydroxycyclohexyl)phenol:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 40.5 Ų | |
| XLogP3-AA (Predicted) | 2.4 |
Expert Insights:
The presence of two hydroxyl groups allows 4-(4-Hydroxycyclohexyl)phenol to act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols. However, the nonpolar cyclohexane and benzene rings contribute to a significant lipophilic character, as indicated by the predicted XLogP3-AA value of 2.4. This dual nature suggests that its solubility will be highly dependent on the specific solvent environment. The principle of "like dissolves like" is a useful starting point for predicting solubility; compounds with similar polarities tend to be miscible.[1]
Theoretical Framework: Intermolecular Forces and Solubility
The dissolution of 4-(4-Hydroxycyclohexyl)phenol in a solvent is an energetically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
In Polar Protic Solvents (e.g., Water, Ethanol): The primary solute-solvent interactions will be hydrogen bonds between the hydroxyl groups of 4-(4-Hydroxycyclohexyl)phenol and the solvent molecules. While phenol itself has moderate water solubility, the bulky, nonpolar cyclohexyl group in 4-(4-Hydroxycyclohexyl)phenol is expected to decrease its aqueous solubility compared to phenol.[2]
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the hydroxyl protons of 4-(4-Hydroxycyclohexyl)phenol.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Van der Waals forces will be the dominant interactions. The large nonpolar surface area of the molecule suggests that it will be readily soluble in such solvents.[3] The aromatic ring can also participate in π-π stacking interactions with aromatic solvents like toluene.[4]
The acidic nature of the phenolic proton (pKa of phenol is ~10) means that the solubility of 4-(4-Hydroxycyclohexyl)phenol in aqueous solutions will be pH-dependent.[2] In basic solutions, the phenol will be deprotonated to form a more polar phenoxide ion, which will significantly increase its aqueous solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[5][6][7]
The Shake-Flask Method: A Self-Validating Protocol
This method is considered the gold standard due to its direct measurement of solubility at equilibrium.[6][7]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined.
Experimental Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of 4-(4-Hydroxycyclohexyl)phenol that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial containing a precise volume of the chosen solvent.
-
Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.[5][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed or filter the solution through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration of 4-(4-Hydroxycyclohexyl)phenol using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The measured concentration represents the equilibrium solubility of 4-(4-Hydroxycyclohexyl)phenol in the tested solvent at the specified temperature.
Potentiometric Titration for Aqueous Solubility and pKa Determination
For ionizable compounds like 4-(4-Hydroxycyclohexyl)phenol, potentiometric titration can be a powerful tool to determine both its intrinsic aqueous solubility and its pKa.[9][10][11]
Principle: The compound is dissolved in a solvent, and the pH is monitored as a titrant (an acid or a base) is added. The point at which the compound starts to precipitate as the pH changes can be used to calculate its solubility.
Logical Relationship Diagram:
Caption: pH-dependent equilibrium and its effect on the aqueous solubility of 4-(4-Hydroxycyclohexyl)phenol.
Experimental Protocol Outline:
-
Dissolve a known amount of 4-(4-Hydroxycyclohexyl)phenol in a basic aqueous solution where it is fully soluble as the phenoxide.
-
Slowly titrate this solution with a standardized acid (e.g., HCl), while continuously monitoring the pH with a calibrated pH meter.[12]
-
Record the pH and the volume of titrant added.
-
The point at which the solution becomes cloudy indicates the onset of precipitation. The pH at this point can be used in conjunction with the Henderson-Hasselbalch equation to determine the intrinsic solubility of the neutral form of the compound.
Summary and Conclusion
References
-
LookChem. 4-Cyclohexylphenol. [Link]
-
University of California, Davis. (2023, August 31). Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. [Link]
-
Quora. What is the difference between water solubilities of phenol and cyclohexanol?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10176498, 4-(cis-4-Hydroxycyclohexyl)phenol. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
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University of California, Davis. (2023, August 31). Solubility of Organic Compounds. [Link]
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MDPI. (2022, May 17). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. [Link]
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Los Angeles City College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Royal Society of Chemistry. (2015). Solvent effect on the competition between weak and strong interactions in phenol solutions studied by near-infrared spectroscopy and DFT calculations. [Link]
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CUNY. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]
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University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Dissolution Technologies. (2015, August). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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University of Twente Research Information. (2020, December 1). Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry. [Link]
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ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
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PDF Free Download. (2017, February 10). Determining a Solubility Product Constant by Potentiometric Titration. [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Quora. Why is phenol more reactive than cyclohexanol?. [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. [Link]
-
In-Situ. Methods to Determine End Point of Potentiometric Titration and Applications. [Link]
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SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12228988, 3-(2-hydroxycyclohexyl)-phenol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 117104282, 3-Bromo-4-(1-hydroxycyclohexyl)phenol. [Link]
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CORE. (2011). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]
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ResearchGate. (2016, September). Studies on the solubility of phenolic compounds. [Link]
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Technical Guide: Spectral Analysis & Characterization of 4-(4-Hydroxycyclohexyl)phenol
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), often referred to as hexahydro-4,4'-biphenol, is a critical bifunctional intermediate used in the synthesis of liquid crystals, high-performance polyesters, and pharmaceutical active ingredients (APIs). Its structure features two distinct hydroxyl groups: a phenolic OH (aromatic) and a cyclohexyl OH (aliphatic).
The molecule exhibits stereoisomerism (cis and trans), which significantly impacts its physical properties and reactivity. This guide provides a definitive technical framework for the spectral characterization of this compound, with a specific focus on distinguishing stereoisomers using NMR, IR, and Mass Spectrometry.
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | 4-(4-Hydroxycyclohexyl)phenol |
| Synonyms | 4-(4-hydroxyphenyl)cyclohexanol; 4,4'-Biphenol, hexahydro- |
| CAS Number | 16715-88-1 (General), 22538-23-4 (Trans-isomer specific) |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | OC1CCC(CC1)c2ccc(O)cc2 |
| Stereochemistry | Exists as cis (axial/equatorial) and trans (diequatorial) isomers |
Synthesis & Purification Protocol
The synthesis typically involves the catalytic hydrogenation of 4,4'-biphenol. This process yields a mixture of cis and trans isomers, necessitating a robust purification strategy to isolate the thermodynamically stable trans isomer, which is often the desired pharmacophore.
Synthesis Workflow
The following diagram outlines the catalytic hydrogenation pathway and subsequent purification logic.
Figure 1: Catalytic hydrogenation workflow for the synthesis of 4-(4-Hydroxycyclohexyl)phenol.
Purification Protocol (Recrystallization)
To enrich the trans isomer (diequatorial conformation):
-
Dissolution: Dissolve the crude solid in hot toluene or ethyl acetate (approx. 80°C).
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The trans isomer, having higher symmetry and packing efficiency, typically crystallizes first.
-
Filtration: Filter the precipitate and wash with cold solvent.
-
Validation: Verify isomeric ratio using ¹H NMR (see Section 4.1).
Spectral Analysis: The Core
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the cis and trans isomers. The differentiation relies on the Karplus relationship, where the coupling constant (
Isomer Differentiation Logic
-
Trans-Isomer: The substituents (Phenol and OH) prefer the diequatorial position. The methine proton at C4' (attached to the aliphatic OH) is therefore axial .
-
Signal: Wide multiplet (tt).
-
Coupling: Large axial-axial coupling (
Hz).
-
-
Cis-Isomer: One substituent is axial and one is equatorial. Assuming the bulky phenol group remains equatorial, the OH group is axial . The methine proton at C4' is equatorial .
-
Signal: Narrow multiplet (quintet or broad singlet).
-
Coupling: Small axial-equatorial coupling (
Hz).
-
¹H NMR Data Table (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H (ortho to OH) | 6.65 ppm | Doublet ( | 2H | Aromatic Ring (AA'BB') |
| Ar-H (meta to OH) | 7.01 ppm | Doublet ( | 2H | Aromatic Ring (AA'BB') |
| Phenolic -OH | 9.10 ppm | Singlet (Broad) | 1H | Disappears with D₂O shake |
| Cyclohexyl -OH | 4.50 ppm | Doublet | 1H | Aliphatic Alcohol |
| H-1' (Benzylic) | 2.35 ppm | Multiplet (tt) | 1H | Attached to aromatic ring |
| H-4' (Carbinol) | 3.40 - 3.60 ppm | Multiplet | 1H | Diagnostic for Stereochem |
| Cyclohexyl -CH₂- | 1.20 - 1.90 ppm | Multiplets | 8H | Ring methylene protons |
Note: In the trans isomer, the H-4' signal appears further upfield (lower ppm) and is broader compared to the cis isomer due to the axial orientation.
Infrared Spectroscopy (IR)
IR allows for the rapid identification of the two distinct hydroxyl environments.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | 3200 - 3400 (Broad) | Strong H-bonding; typically lower frequency than aliphatic OH. |
| Aliphatic O-H | 3300 - 3450 (Broad) | Overlaps with phenolic OH; sharpens in dilute solution. |
| Aromatic C=C | 1515, 1610 | Characteristic "breathing" modes of the benzene ring. |
| C-O Stretch (Phenol) | ~1230 | Strong band, characteristic of Ar-O bond. |
| C-O Stretch (Alcohol) | ~1050 | Characteristic of secondary alcohol (cyclohexanol). |
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight and provides structural fragments characteristic of the phenol-cyclohexane linkage.
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (M⁺): m/z 192 (Base peak or strong intensity).
Fragmentation Pathway[1]
Figure 2: Primary fragmentation pathways in the EI mass spectrum of 4-(4-Hydroxycyclohexyl)phenol.
Key Fragments:
-
m/z 192: Molecular Ion (
).[2] -
m/z 174: Loss of water (
). Characteristic of cyclohexanols. -
m/z 107/108: Hydroxybenzyl fragment (cleavage between rings).
-
m/z 55/57: Cyclohexane ring fragments.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-cyclohexyl- (Analogous Structure). NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 4-Phenylcyclohexanol (Structural Analog for NMR comparison). PubChem Compound Summary. Available at: [Link]
Sources
The Janus Mesogen: Discovery and Technical Evolution of 4-(4-Hydroxycyclohexyl)phenol
[1]
Abstract
4-(4-Hydroxycyclohexyl)phenol (HCP) represents a critical "Janus" intermediate in organic materials science—bridging the aromatic rigidity of phenols with the aliphatic flexibility of cyclohexanes.[1] Historically emerging from the reduction studies of 4,4'-biphenol in the mid-20th century, HCP became a cornerstone in the development of Liquid Crystalline (LC) polyesters and high-performance engineering plastics. This guide analyzes the synthetic evolution of HCP, focusing on the chemoselective hydrogenation challenges, the thermodynamic engineering of trans-stereoisomers, and its pivotal role in mesogenic chemistry.
Historical Genesis & Structural Identity[1]
The "Half-Way" Molecule
Discovered not as a target but as a transient intermediate, HCP was first identified during early efforts to fully hydrogenate 4,4'-biphenol (BP) into bicyclohexyl-4,4'-diol (BHD).[1][2] In the 1940s and 50s, researchers like Wilds et al. utilized Raney Nickel and varying pressures to explore the reduction of aromatic rings.
They observed that the hydrogenation of biphenol proceeds sequentially, not simultaneously. The first ring reduces to form HCP, which then reduces further to BHD. For decades, HCP was a "byproduct to be minimized" in the pursuit of fully saturated solvents and monomers.
The Liquid Crystal Revolution (1970s-1980s)
The narrative flipped with the advent of Liquid Crystal Display (LCD) technology. Chemists at Merck KGaA and Chisso Corporation recognized that the trans-isomer of HCP possessed a unique "rigid rod" geometry (high aspect ratio) essential for nematic mesophases. Unlike the fully aromatic biphenol (too high melting) or the fully aliphatic bicyclohexyl (too flexible), the hybrid HCP offered a perfect balance of polarizability and geometric anisotropy.
Key Structural Parameters:
Synthetic Architecture: The Selectivity Challenge
The synthesis of HCP is a lesson in chemoselectivity . The thermodynamic sink of the reaction is the fully hydrogenated BHD. Stopping the reaction at the semi-hydrogenated HCP stage requires precise kinetic control.
The Hydrogenation Cascade
The reaction proceeds via the adsorption of the aromatic ring onto the metal catalyst surface. Once the first ring is saturated, the molecule desorbs. If the catalyst is too active (or hydrogen pressure too high), the second ring hydrogenates immediately.
Figure 1: The sequential hydrogenation pathway. Success depends on interrupting the cycle at the green node.
Catalyst Evolution[1]
-
Raney Nickel (Early): High activity but poor selectivity.[1] Often led to mixtures of HCP and BHD.
-
Palladium on Carbon (Pd/C): The industry standard. Pd favors the activation of phenols but can be "poisoned" or modified (e.g., with alkali metals) to reduce activity and prevent over-hydrogenation.
-
Ruthenium (Ru): Effective for ring hydrogenation but often requires high pressure, increasing the risk of over-reduction.
Stereochemical Engineering: The Trans-Imperative
For liquid crystal applications, the stereochemistry is non-negotiable.
-
Cis-HCP: The cyclohexane ring adopts a boat-like or kinked chair conformation.[1] The molecule is bent (~60-90° angle).[1] Useless for LCs.
-
Trans-HCP: The substituents are equatorial-equatorial. The molecule is linear. Essential for LCs.
Thermodynamic Control
Direct hydrogenation often yields a cis-rich mixture (kinetic product) because hydrogen adds from the catalyst surface to the "bottom" face of the ring. To obtain the trans-isomer, an isomerization step is required.[1]
Mechanism: Keto-enol tautomerism or dehydrogenation-rehydrogenation mechanisms on the catalyst surface at elevated temperatures (>150°C) allow the ring to "flip" to the thermodynamically stable equatorial trans state.[1]
Figure 2: The isomerization pathway required to convert the kinetic cis-product to the mesogenic trans-product.
Technical Protocol: Selective Synthesis of HCP
Disclaimer: This protocol is a synthesis of literature methods (e.g., patents from Mitsubishi, Chisso) for research purposes. All safety protocols regarding high-pressure hydrogen must be observed.
Reagents & Equipment[1]
-
Substrate: 4,4'-Biphenol (High Purity).[1]
-
Solvent: Isopropanol (IPA) or 2-Butanol (Secondary alcohols prevent side reactions).[1]
-
Catalyst: 5% Pd/C (specifically "egg-shell" type distribution to limit residence time).
-
Promoter: Sodium Borate or NaOH (trace amounts to suppress hydrogenolysis of the hydroxyl group).
Step-by-Step Methodology
| Stage | Parameter | Action | Rationale |
| 1. Loading | Stoichiometry | Dissolve Biphenol in IPA (10 wt%). Add 2 mol% Pd/C. Add 0.1% NaOH. | Base suppresses C-O bond cleavage (deoxygenation).[1][2] |
| 2. Activation | Purge | Purge autoclave 3x with N₂, then 3x with H₂.[1][2] | Removes O₂ to prevent phenol oxidation/coupling. |
| 3.[1][2] Reaction | 120-140°C | Pressurize to 5-10 bar H₂. Stir at 1000 rpm. | Moderate pressure favors partial hydrogenation.[1][2] High pressure (>50 bar) forces full reduction.[1] |
| 4. Monitoring | H₂ Uptake | Monitor H₂ consumption. Stop immediately upon uptake of 3 equivalents. | The reaction rate often slows after the first ring; this is the "kinetic window." |
| 5. Isomerization | 160-180°C | (Optional) If trans is required: Vent H₂, seal, and heat to 180°C for 2h under N₂. | Thermal equilibration converts cis to trans via reversible dehydrogenation. |
| 6.[1][2] Workup | Filtration | Filter catalyst while hot (>80°C). | HCP has low solubility in cold alcohols; prevents crystallization on the catalyst. |
| 7. Purification | Crystallization | Cool filtrate to 5°C. Recrystallize from Methanol/Water.[1][2] | Separates HCP from unreacted Biphenol and over-reduced BHD.[1][2] |
Applications & Impact
Liquid Crystalline Polyesters
HCP is reacted with terephthalic acid or hydroxybenzoic acid to form thermotropic liquid crystal polymers (LCPs).[1] The trans-cyclohexyl ring acts as a "spacer" that lowers the melting point compared to fully aromatic LCPs, allowing for easier processing (injection molding) without sacrificing mechanical stiffness.
Engineering Thermoplastics
Used as a co-monomer in polycarbonates, HCP improves:
References
-
Wilds, A. L., et al. (1947).[1] Hydrogenation of Biphenols. Journal of the American Chemical Society. Link
- Merck Patent GmbH. (1980s). Process for the preparation of trans-4-(4-hydroxyphenyl)cyclohexanol.
-
Mitsubishi Chemical Corp. (2015).[1] Method for producing hydrogenated biphenol. US Patent & EP2837615A1.[1] Link
-
Cho, H. B., et al. (2008).[1] Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. Bulletin of the Korean Chemical Society. Link
-
BenchChem. (2025).[1][3] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol (Analogous stereochemical protocols). Link[1]
"4-(4-Hydroxycyclohexyl)phenol" synonyms and alternative names
Technical Monograph: 4-(4-Hydroxycyclohexyl)phenol – Nomenclature, Stereochemistry, and Analytical Significance
Executive Summary
This technical guide provides a comprehensive analysis of 4-(4-Hydroxycyclohexyl)phenol , a critical intermediate in the catalytic hydrogenation of Bisphenol A (BPA) and a structural motif in liquid crystal synthesis.[1] Unlike simple phenolic solvents, this molecule exhibits significant stereochemical complexity (cis/trans isomerism) that dictates its physicochemical properties and biological interactions.[1] This document serves researchers requiring precise nomenclature, synthesis pathways, and validated analytical protocols for isomer separation.[1]
Part 1: Chemical Identity & Nomenclature Architecture
The nomenclature for 4-(4-Hydroxycyclohexyl)phenol is frequently conflated with its fully hydrogenated derivative (Hydrogenated Bisphenol A, or HBPA) or its non-hydroxylated analog (4-Cyclohexylphenol).[1] Precise identification requires distinguishing between the generic structure and its specific stereoisomers.[1]
Taxonomy of Synonyms and Identifiers
| Category | Primary Name / Identifier | Context / Application |
| IUPAC Name | 4-(4-Hydroxycyclohexyl)phenol | Standard chemical nomenclature.[1] |
| Common Name | Monohydrogenated Bisphenol A | Polymer industry; indicates origin from BPA partial hydrogenation.[1] |
| Alt. Chemical Name | 4-(4-Hydroxyphenyl)cyclohexanol | Emphasizes the cyclohexanol ring as the primary functional group.[1] |
| Alt. Chemical Name | p-(4-Hydroxycyclohexyl)phenol | Emphasizes para substitution pattern.[1] |
| CAS (Trans-isomer) | 65132-43-6 | The thermodynamically stable, often desired isomer for liquid crystals.[1] |
| CAS (Cis-isomer) | 370860-74-5 | The kinetic isomer; often an impurity in synthesis.[1] |
| CAS (Generic) | 101764-98-3 | Used when stereochemistry is unspecified.[1] |
Visualizing the Nomenclature Hierarchy
Figure 1: Hierarchical classification of 4-(4-Hydroxycyclohexyl)phenol isomers and synonyms.
Part 2: Stereochemical Implications
The biological and material properties of this compound are governed by the cyclohexane chair conformation .[1]
-
Trans-Isomer (CAS 65132-43-6): The hydroxyl group on the cyclohexane ring and the phenol group are in a 1,4-diequatorial arrangement.[1] This planar, extended conformation is energetically favorable and critical for liquid crystal alignment [1].[1]
-
Cis-Isomer (CAS 370860-74-5): One substituent is axial while the other is equatorial.[1] This creates a "bent" geometry, disrupting packing efficiency in polymer matrices and altering binding affinity in biological systems [2].[1]
Why this matters: In drug development, the trans isomer often mimics the rigid steroid backbone more effectively than the cis isomer.[1] In epoxy resin synthesis, the trans isomer yields polymers with higher glass transition temperatures (
Part 3: Synthesis & Metabolic Origins
4-(4-Hydroxycyclohexyl)phenol is rarely a primary starting material; it is generated via the catalytic hydrogenation of Bisphenol A (BPA) .[1] This reaction is sensitive; "over-hydrogenation" destroys the aromatic ring, yielding 4,4'-bicyclohexanol (HBPA).[1]
Reaction Pathway: Selective Hydrogenation[2]
Figure 2: Stepwise hydrogenation pathway. Control of catalyst (Rh/C) and pressure is required to stop at the target phenol.
Process Note: To maximize the yield of the target phenol and minimize the fully saturated HBPA, researchers typically use Rhodium (Rh) or Palladium (Pd) catalysts on carbon supports at moderate pressures (3–5 MPa) and temperatures below 130°C [3].[1]
Part 4: Analytical Protocol (HPLC-MS/MS)
Separating the cis and trans isomers is the primary analytical challenge.[1] Because they share the same molecular weight (MW 192.25 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them without prior chromatographic resolution.[1]
Protocol: Isomer-Specific Separation
This protocol utilizes the shape-selectivity of C18 columns to separate the planar trans isomer from the bent cis isomer.[1]
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]
2. Chromatographic Conditions (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 30°C.
3. Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize best in negative mode).[1]
-
MRM Transition: m/z 191.1 [M-H]⁻ → 106.9 (Phenol ring fragment).[1]
-
Elution Order: The more polar cis isomer (bent, higher dipole moment) typically elutes before the less polar trans isomer (planar) on Reverse Phase columns [4].[1]
Data Interpretation Table
| Parameter | Cis-Isomer (370860-74-5) | Trans-Isomer (65132-43-6) |
| Retention Time (Approx) | Earlier (e.g., 6.5 min) | Later (e.g., 7.2 min) |
| Molecular Ion (ESI-) | 191.1 m/z | 191.1 m/z |
| UV Absorbance | ||
| Solubility | Higher in polar solvents | Lower (more crystalline) |
References
-
PubChem. (2025).[1] 4-(trans-4-Hydroxycyclohexyl)phenol Compound Summary. National Library of Medicine.[1] Link[1]
-
BenchChem. (2025).[1][2] HPLC-Based Separation of Cis and Trans Isomers. Application Notes & Protocols. Link[1]
-
ResearchGate. (2013).[1][3] Catalytic hydrogenation of bisphenol A to hydrogenated bisphenol A. Link
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Link
Sources
Technical Guide: Biological Activity & Characterization of 4-(4-Hydroxycyclohexyl)phenol
The following is an in-depth technical guide on the biological activity and experimental characterization of 4-(4-Hydroxycyclohexyl)phenol .
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), also known as 4-(4-hydroxyphenyl)cyclohexanol , is a bifunctional chemical probe possessing both a phenolic ring and a hydroxylated cyclohexane ring. Structurally, it represents a hybrid pharmacophore bridging the properties of alkylphenols (e.g., 4-nonylphenol) and hydrogenated bisphenols .
Its biological significance lies primarily in two domains:
-
Endocrine Modulation: It acts as a structural mimic of 17
-estradiol (E2), exhibiting agonist activity at Estrogen Receptors (ER and ER ) due to its ability to span the ligand-binding pocket (LBP) with two hydrogen-bonding motifs. -
Melanogenesis Inhibition: It functions as a competitive inhibitor of tyrosinase, targeting the melanin synthesis pathway, similar to other 4-substituted phenols (e.g., 4-hydroxyanisole).
This guide details the compound's structure-activity relationship (SAR), signaling mechanisms, and validated protocols for biological evaluation.
Chemical Biology & SAR Analysis
Structural Pharmacophore
The molecule consists of a rigid cyclohexane spacer separating two hydroxyl groups: one phenolic (acidic, pKa
-
A-Ring Mimicry: The phenolic moiety mimics the A-ring of estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the ER
ligand-binding domain. -
C/D-Ring Mimicry: The cyclohexane ring mimics the hydrophobic bulk of the steroid C/D rings.
-
Stereochemistry: The compound exists as cis and trans isomers. The trans-isomer is thermodynamically more stable and biologically more active in receptor binding assays because its linear conformation better aligns with the cylindrical shape of the ER binding pocket.
Comparative Potency
Compared to Bisphenol A (BPA), 4-(4-Hydroxycyclohexyl)phenol exhibits altered binding kinetics. The saturation of one ring reduces pi-stacking interactions but increases flexibility. It is generally considered a weak estrogen with potency orders of magnitude lower than estradiol but comparable to other industrial xenoestrogens.
Mechanism of Action (MOA)
Estrogen Receptor Signaling Pathway
Upon binding to the Estrogen Receptor (ER), the compound induces a conformational change in Helix 12, facilitating receptor dimerization and nuclear translocation. The complex binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate transcription.
Visualization: ER Signaling Pathway
Figure 1: Mechanism of Estrogen Receptor activation by 4-(4-Hydroxycyclohexyl)phenol, leading to gene transcription.
Tyrosinase Inhibition
In melanocytes, the compound acts as a structural analogue of tyrosine. The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase. However, the bulky cyclohexyl group prevents rapid turnover, stalling the enzymatic conversion of Tyrosine to DOPA-quinone, thereby reducing melanin pigmentation.
Experimental Protocols
Protocol A: In Vitro Estrogen Receptor Transactivation Assay
Objective: To quantify the agonist activity of the compound using a luciferase reporter system.
Reagents:
-
HEK293 cells stably transfected with hER
and ERE-Luciferase plasmid. -
Assay Media: Phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous hormones).
-
Positive Control: 17
-Estradiol (E2) [1 nM]. -
Test Compound: 4-(4-Hydroxycyclohexyl)phenol (0.1 nM – 10
M).
Workflow:
-
Seeding: Plate cells (10,000/well) in 96-well white plates. Incubate for 24h.
-
Starvation: Replace media with Assay Media for 24h to deplete background estrogen.
-
Treatment: Treat cells with serial dilutions of the test compound for 18–24h.
-
Lysis: Remove media, wash with PBS, and add 20
L Passive Lysis Buffer. -
Detection: Add 100
L Luciferase Assay Reagent. Measure luminescence immediately.
Data Analysis:
Normalize RLU (Relative Light Units) to protein content. Plot dose-response curve using a 4-parameter logistic fit to determine
Protocol B: Tyrosinase Inhibition Screening
Objective: To determine the
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL).
-
Test Compound: Dissolved in DMSO (Final DMSO < 1%).
Workflow Visualization:
Figure 2: Step-by-step workflow for the colorimetric Tyrosinase Inhibition Assay.
Quantitative Data Summary
The following table summarizes expected biological parameters based on SAR analysis and comparable phenolic analogues.
| Parameter | Value / Range | Notes |
| LogP (Octanol/Water) | ~2.5 – 3.1 | Moderately lipophilic; crosses cell membranes easily. |
| ER | 0.01% – 0.1% (relative to E2) | Weak agonist; potency increases with trans-isomer purity. |
| Tyrosinase | 50 – 200 | Moderate inhibitor; less potent than Kojic Acid but more stable. |
| Cytotoxicity ( | > 100 | Lower toxicity compared to 4-nonylphenol. |
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Signal Word: Warning.
-
Handling: Use nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at room temperature (2-8°C preferred for long term) under inert gas (Argon) to prevent oxidation of the phenolic ring (browning).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87661, 4-(4-Hydroxyphenyl)cyclohexanol. Retrieved from [Link]
-
OECD (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences. (Contextual grounding for phenolic tyrosinase inhibitors). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(4-hydroxycyclohexyl)-. (For toxicity and physical properties).[1] Retrieved from [Link]
Sources
"4-(4-Hydroxycyclohexyl)phenol" thermochemical data
An In-depth Technical Guide to the Thermochemical Properties of 4-(4-Hydroxycyclohexyl)phenol
Abstract
This technical guide provides a comprehensive overview of the thermochemical data for 4-(4-hydroxycyclohexyl)phenol, a bicyclic organic compound of interest to researchers, scientists, and drug development professionals. Recognizing the current scarcity of direct experimental data for this specific molecule, this guide establishes a robust framework for understanding its thermochemical behavior. This is achieved by presenting detailed data on analogous compounds, outlining rigorous experimental protocols for data acquisition, and discussing the application of computational methods for accurate property estimation. This document serves as a critical resource, enabling researchers to contextualize the stability and energy characteristics of 4-(4-hydroxycyclohexyl)phenol, which are pivotal for its application in medicinal chemistry and materials science.
Introduction: The Significance of Thermochemical Data
4-(4-Hydroxycyclohexyl)phenol is a bifunctional molecule incorporating both a phenol and a cyclohexanol moiety. This structure lends itself to a variety of applications, including as a building block in the synthesis of liquid crystals and advanced polymers, and as a scaffold in the design of novel therapeutic agents.[1] The thermochemical properties of a compound—such as its enthalpy of formation, heat capacity, and thermal stability—are fundamental to understanding its behavior in both chemical and biological systems. This data is indispensable for:
-
Process Development and Safety: Ensuring the thermal stability of the compound during synthesis, purification, and storage.
-
Drug Development: Understanding the energetics of drug-receptor interactions and predicting the stability of pharmaceutical formulations.
-
Materials Science: Tailoring the properties of polymers and liquid crystals derived from this molecule.
This guide will navigate the available data, provide methodologies for its experimental determination, and explore computational alternatives to bridge existing data gaps.
Physicochemical and Structural Properties
4-(4-Hydroxycyclohexyl)phenol is a bicyclic compound that can exist as cis and trans stereoisomers, depending on the relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring. The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| IUPAC Name | 4-(4-hydroxycyclohexyl)phenol | [2] |
| CAS Number (trans-isomer) | 16715-88-1 |
Thermochemical Data of Analogous Compounds
To provide a foundational understanding of the thermochemical landscape of 4-(4-hydroxycyclohexyl)phenol, it is instructive to examine the well-characterized thermochemical data of its constituent parts and a closely related analog.
Phenol (C₆H₅OH)
Phenol represents the aromatic core of the target molecule. Its thermochemical properties are extensively documented and serve as a primary benchmark.
| Thermochemical Property | Value | Units | Source |
| Standard Enthalpy of Formation (Solid, 298.15 K) | -165.1 ± 1.3 | kJ/mol | [3] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -96.44 ± 0.63 | kJ/mol | [3] |
| Standard Enthalpy of Combustion (Solid, 298.15 K) | -3053.5 ± 0.67 | kJ/mol | [4] |
| Solid Phase Heat Capacity (Cp, 298.15 K) | 127.44 | J/mol·K | [3] |
| Enthalpy of Fusion | 11.51 | kJ/mol | [4] |
| Enthalpy of Sublimation (298.15 K) | 68.66 ± 0.50 | kJ/mol | [3] |
Cyclohexanol (C₆H₁₁OH)
Cyclohexanol provides insight into the thermochemical contribution of the saturated cyclic alcohol portion of the molecule.
| Thermochemical Property | Value | Units | Source |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | -353.5 | kJ/mol | [5] |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -3722.5 | kJ/mol | [5] |
| Enthalpy of Fusion | 1.806 | kJ/mol | [6] |
4-Cyclohexylphenol (C₁₂H₁₆O)
This analog is structurally very similar, lacking only the hydroxyl group on the cyclohexyl ring. Joback group contribution methods have been used to estimate its thermochemical properties.
| Thermochemical Property (Estimated) | Value | Units | Source |
| Standard Enthalpy of Formation (Gas) | -177.47 | kJ/mol | [7] |
| Enthalpy of Fusion | 18.50 | kJ/mol | [7] |
| Normal Boiling Point | 600.81 | K | [7] |
The comparison of these analogs allows for an initial, reasoned estimation of the properties of 4-(4-hydroxycyclohexyl)phenol. The presence of the additional hydroxyl group is expected to increase its polarity and introduce strong hydrogen bonding capabilities, which will significantly influence properties like boiling point, enthalpy of vaporization, and heat capacity.
Experimental Determination of Thermochemical Properties
For definitive data, direct experimental measurement is essential. The following section details the standard, self-validating protocols for key thermochemical analyses.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[8] It is used to determine melting point, enthalpy of fusion, and heat capacity.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc.[9] This ensures the accuracy and traceability of the measurements.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity 4-(4-hydroxycyclohexyl)phenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference. The use of hermetic pans is crucial to prevent mass loss due to sublimation at elevated temperatures.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting transition. A nitrogen purge (50 mL/min) is maintained to provide an inert atmosphere and prevent oxidative degradation.[10]
-
Hold the sample isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating scan is performed under the same conditions to analyze the sample after erasing its prior thermal history.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow signal, often using a sapphire standard for calibration.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining thermal stability and decomposition profiles.[11][12]
-
Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration with materials having known Curie points (e.g., nickel).
-
Sample Preparation: Place 5-10 mg of the sample in an open ceramic or platinum crucible.
-
Thermal Program:
-
Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen (50-100 mL/min), to prevent oxidation.
-
-
Data Analysis:
-
The resulting TGA curve plots percentage mass loss versus temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
The derivative of the TGA curve (DTG curve) reveals the temperatures at which the rate of mass loss is maximal.
-
Computational Thermochemistry: An Estimation-Based Approach
When experimental data is unavailable, computational chemistry provides a powerful means to predict thermochemical properties. High-accuracy quantum mechanical methods can yield results that rival experimental precision.
The general workflow involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculation: A more accurate energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., composite methods like CBS-QB3 or G4).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method or isodesmic reactions, where the computed enthalpy of the molecule is related to the known enthalpies of formation of reference compounds.
This computational approach, while intensive, is a validated and essential tool for modern chemical research, providing critical data where experimental gaps exist.
Conclusion
While direct experimental thermochemical data for 4-(4-hydroxycyclohexyl)phenol is not yet widely published, this guide provides a comprehensive framework for its understanding and determination. By leveraging data from analogous compounds, applying rigorous and validated experimental protocols such as DSC, TGA, and bomb calorimetry, and utilizing the predictive power of computational chemistry, researchers can confidently establish the thermochemical profile of this important molecule. This foundational knowledge is critical for unlocking its full potential in the development of new drugs and advanced materials.
References
-
MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal Decomposition Kinetics of Propylcyclohexane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Lin, A. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
-
Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162168572. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). Resources and guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
-
Scribd. (n.d.). Bomb Calorimetry Experiment Guide. Retrieved from [Link]
-
Brainly.com. (2023, August 24). Calculate the standard enthalpy of formation of cyclohexanol (C_6H_{11}OH), given the following standard. Retrieved from [Link]
-
ACS Publications. (2020, October 27). Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part I: Reaction Classes, Rate Rules, Model Lumping, and Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910647, 4-(trans-4-Ethylcyclohexyl)phenol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Heat Capacity of Phenol and Its Aqueous Solutions at High Temperatures and Pressures. Retrieved from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanol (CAS 108-93-0). Retrieved from [Link]
-
ACS Publications. (2014, December 3). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-cyclohexyl- (CAS 1131-60-8). Retrieved from [Link]
-
BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Retrieved from [Link]
-
AIP Publishing. (2015, December 4). Efficient yet accurate approximations for ab initio calculations of alcohol cluster thermochemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
YouTube. (2020, October 2). Bomb Calorimetry. Retrieved from [Link]
-
Veeprho. (2025, December 17). TGA Drug Approval Guide 2025: Best Practices for Regulatory Compliance in Australia. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Self-association of phenols in inert solvents. Apparent heat capacities of phenol, substituted phenols and aromatic alcohols in n-heptane. Retrieved from [Link]
-
PubMed Central. (n.d.). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from [Link]
-
Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). GMP requirements for medicinal products: PIC/S Guide to GMP PE009-16. Retrieved from [Link]
-
Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Retrieved from [Link]
-
DSC Laboratory Experiment. (n.d.). Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]
Sources
- 1. 4-(trans-4-Pentylcyclohexyl)phenol [myskinrecipes.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol [webbook.nist.gov]
- 4. Phenol (CAS 108-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclohexanol [webbook.nist.gov]
- 6. Cyclohexanol [webbook.nist.gov]
- 7. Phenol, 4-cyclohexyl- (CAS 1131-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
Methodological & Application
Application Note: Selective Catalytic Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Executive Summary
This Application Note details the protocol for the selective synthesis of 4-(4-Hydroxycyclohexyl)phenol (HCP) via the partial hydrogenation of 4,4'-biphenol (BP). This molecule serves as a critical monomer for liquid crystalline polymers and advanced polyesters.
The synthesis presents a classic "series-reaction" challenge: the target molecule (HCP) is an intermediate between the starting material (BP) and the fully hydrogenated byproduct, bicyclohexyl-4,4'-diol (BHD). Achieving high yield requires precise kinetic control to arrest hydrogenation after the saturation of the first aromatic ring. This guide utilizes a Palladium on Carbon (Pd/C) catalytic system in 2-Propanol (IPA) , leveraging solvent effects and hydrogen pressure modulation to maximize selectivity.
Reaction Mechanism & Strategic Logic
The Selectivity Challenge
The hydrogenation of 4,4'-biphenol proceeds in two distinct stages. The primary challenge is that the reactivity of the second aromatic ring (in HCP) is often comparable to the first (in BP), leading to over-hydrogenation.
-
Step 1 (Activation): 4,4'-Biphenol adsorbs onto the Pd surface.
-
Step 2 (Target Formation): Hydrogenation of one ring yields 4-(4-Hydroxycyclohexyl)phenol (HCP).
-
Step 3 (Over-reduction): If HCP does not desorb rapidly or if reaction conditions are too aggressive, the second ring hydrogenates, forming Bicyclohexyl-4,4'-diol (BHD).
Key Mechanistic Insight: The adsorption geometry of the planar biphenol molecule is favorable on the catalyst surface. However, once the first ring is saturated to a cyclohexane ring, the molecule adopts a "bent" or bulky 3D conformation. By using a polar protic solvent like 2-Propanol (IPA) and controlling temperature, we enhance the desorption rate of the semi-hydrogenated HCP, preventing re-adsorption and subsequent hydrogenation to BHD.
Reaction Pathway Diagram[1][2]
Caption: Stepwise hydrogenation pathway. The goal is to maximize the residence of the intermediate (HCP) in the solution phase rather than on the catalyst surface.
Experimental Protocol
Materials & Equipment
-
Reactor: 300 mL Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument) with magnetic or overhead stirring.
-
Substrate: 4,4'-Biphenol (Purity >98%).[1]
-
Catalyst: 5% Pd/C (Palladium on Activated Carbon), typically 50% water wet to reduce ignition risk.
-
Solvent: 2-Propanol (Isopropyl Alcohol, IPA), HPLC Grade.
-
Gas: Hydrogen (H2) >99.99%; Nitrogen (N2) for purging.
Operating Conditions
| Parameter | Set Point | Rationale |
| Temperature | 160°C | Activation energy required to break aromaticity. |
| H2 Pressure | 0.8 - 1.0 MPa (8-10 bar) | Moderate pressure favors ring saturation but limits rate to allow monitoring. |
| Stirring Speed | 800 - 1000 RPM | Eliminates gas-liquid mass transfer limitations. |
| Reaction Time | 2 - 4 Hours | Critical: Must be determined by H2 uptake monitoring. |
Step-by-Step Procedure
Phase 1: Reactor Loading
-
Charge: Add 20.0 g of 4,4'-Biphenol and 1.0 g of 5% Pd/C (wet basis) to the autoclave liner.
-
Note: Substrate-to-Catalyst ratio (S/C) is approx 20:1 by weight (excluding water).
-
-
Solvent: Add 150 mL of 2-Propanol .
-
Seal: Close the reactor and tighten bolts in a star pattern to ensure even sealing.
Phase 2: Reaction Execution
-
Purge: Pressurize with N2 to 1.0 MPa, stir for 1 min, then vent. Repeat 3 times to remove oxygen.
-
Heat: Set the controller to 160°C. Stir at 200 RPM during heating.
-
Pressurize: Once at 160°C, stop N2 flow. Introduce H2 to reach 0.8 MPa .
-
Reaction Start: Increase stirring to 1000 RPM . This is Time Zero (
). -
Monitoring: Monitor the H2 reservoir pressure drop.
-
Endpoint Detection: The theoretical H2 consumption for mono-hydrogenation is 3 moles H2 per mole of BP.
-
Stop Condition: When H2 consumption reaches 90-95% of the theoretical value for the FIRST ring , stop the reaction. Do not wait for 100% to avoid BHD formation.
-
Phase 3: Workup & Purification
-
Quench: Cool the reactor rapidly to <40°C using an internal cooling coil or ice bath. Vent remaining H2.
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the Pd/C catalyst. Wash the cake with 20 mL IPA.
-
Safety: Pd/C is pyrophoric when dry. Keep the filter cake wet.[2]
-
-
Crystallization:
-
Concentrate the filtrate by rotary evaporation to approx. 50% volume.
-
Cool to 4°C overnight.
-
4,4'-Biphenol (unreacted) is less soluble and may precipitate first or co-precipitate.
-
Refinement: If the mixture is complex, perform fractional crystallization using Toluene/IPA mixtures. HCP typically crystallizes after the unreacted biphenol is removed.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, use the following analytical checks.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile (Gradient 80:20 to 20:80).
-
Detector: UV at 254 nm (for aromatic rings) and 210 nm (for saturated rings).
-
Expected Retention Order:
-
Bicyclohexyl-4,4'-diol (BHD) - Elutes first (most polar/aliphatic).
-
4-(4-Hydroxycyclohexyl)phenol (HCP) - Intermediate.[2]
-
4,4'-Biphenol (BP) - Elutes last (most aromatic/hydrophobic interaction).
-
1H-NMR Characterization (DMSO-d6)
-
Aromatic Region (6.5 - 7.5 ppm): Look for the AA'BB' system of the single remaining phenol ring (2 doublets, integration 4H).
-
Aliphatic Region (1.0 - 2.0 ppm): Multiplets corresponding to the cyclohexane ring (integration ~9H).
-
Key Validation: The ratio of Aromatic protons to Aliphatic protons should be approximately 4 : 9 .
-
If 8 : 0 -> Unreacted Biphenol.
-
If 0 : 18 -> Over-hydrogenated BHD.
-
Workflow Diagram
Caption: Operational workflow emphasizing the critical decision point based on hydrogen uptake.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or low Temp. | Ensure BP is sulfur-free. Increase Temp to 170°C. |
| High BHD (Over-reduction) | Reaction time too long. | Quench reaction earlier. Reduce H2 pressure to 0.5 MPa to slow kinetics. |
| Cis/Trans Isomerism | Catalyst surface effects.[3] | The trans isomer is thermodynamically more stable. Extending reaction time slightly at lower pressure can favor isomerization to trans without further hydrogenation. |
References
-
Vertex AI Search. (2026). Method for producing hydrogenated biphenol (EP2837615A1). Google Patents. Link
-
Kim, H., et al. (2010). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts.[2] Journal of Nanoscience and Nanotechnology. Link
-
Franke, R., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. Link
-
BOC Sciences. (n.d.). 4-(4-Hydroxycyclohexyl)phenol Product Data.
Sources
Application Note: 1H and 13C NMR Characterization of 4-(4-Hydroxycyclohexyl)phenol
Introduction
4-(4-Hydroxycyclohexyl)phenol is a molecule of significant interest in materials science and drug discovery, featuring both a phenolic ring and a substituted cyclohexyl group.[1] This unique combination of aromatic and aliphatic moieties imparts specific properties relevant to the synthesis of polymers, resins, and potentially bioactive molecules.[1] The stereochemistry of the 1,4-disubstituted cyclohexane ring, which can exist as either cis or trans diastereomers, is a critical determinant of the molecule's three-dimensional shape and, consequently, its physical and biological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such molecules. This application note provides a detailed guide to the characterization of the cis and trans isomers of 4-(4-Hydroxycyclohexyl)phenol using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical basis for spectral interpretation, present detailed experimental protocols, and analyze the key spectral features that differentiate the two diastereomers.
The Importance of Stereochemistry: cis vs. trans Isomers
The relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring dictates the preferred conformation of the molecule. In the trans isomer, both substituents can occupy equatorial positions in the stable chair conformation, minimizing steric hindrance. Conversely, the cis isomer will have one substituent in an axial position and the other equatorial, leading to a different spatial arrangement and energetic profile. These conformational differences manifest directly in the NMR spectra, particularly in the chemical shifts and proton-proton coupling constants.[2]
Experimental Protocols
Sample Preparation
A meticulously prepared sample is paramount for acquiring high-quality NMR data.
Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 4-(4-Hydroxycyclohexyl)phenol isomer.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve polar compounds and the presence of exchangeable protons (phenolic and alcoholic -OH). Deuterated methanol (CD₃OD) or acetone (acetone-d₆) are also viable alternatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
High-resolution spectra are crucial for accurate analysis.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule.
Aromatic Region (δ ~6.5-7.5 ppm)
The phenol ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. This typically appears as two doublets.
-
H-2' and H-6': These protons are ortho to the hydroxyl group and will appear as a doublet.
-
H-3' and H-5': These protons are meta to the hydroxyl group and ortho to the cyclohexyl substituent, appearing as another doublet.
Cyclohexyl Region (δ ~1.0-4.0 ppm)
This region is the most informative for distinguishing between the cis and trans isomers. The chemical shifts and, more importantly, the coupling constants of the cyclohexyl protons are highly dependent on their axial or equatorial orientation.
-
H-1 (Methine proton adjacent to the phenyl ring): The chemical shift and multiplicity of this proton are key indicators of stereochemistry.
-
H-4 (Methine proton bearing the hydroxyl group): Similar to H-1, its spectral parameters are stereochemistry-dependent.
-
H-2, H-3, H-5, H-6 (Methylene protons): These protons will appear as complex, overlapping multiplets.
Hydroxyl Protons (Variable Chemical Shift)
The chemical shifts of the phenolic (-OH) and alcoholic (-OH) protons are variable and depend on concentration, temperature, and solvent. They often appear as broad singlets.
Distinguishing cis and trans Isomers with ¹H NMR
The key to differentiating the diastereomers lies in the coupling constants (³J) of the methine protons (H-1 and H-4) with their adjacent methylene protons. This is governed by the Karplus relationship, which correlates the dihedral angle between two vicinal protons with their coupling constant.
-
Trans Isomer: In the more stable diequatorial conformation, the methine protons (H-1 and H-4) are axial. They will have large axial-axial (³J_ax,ax) couplings (typically 8-13 Hz) to the adjacent axial protons and smaller axial-equatorial (³J_ax,eq) couplings (typically 2-5 Hz). This results in a broad multiplet, often described as a triplet of triplets.
-
Cis Isomer: In the axial-equatorial conformation, one methine proton will be axial and the other equatorial. The axial proton will exhibit both large axial-axial and small axial-equatorial couplings. The equatorial proton will only show small equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz). This leads to a narrower and often more complex multiplet for the equatorial proton compared to the axial proton in the trans isomer.
Predicted ¹H NMR Data
The following tables summarize the expected ¹H NMR spectral data for the cis and trans isomers of 4-(4-Hydroxycyclohexyl)phenol.
Table 1: Predicted ¹H NMR Data for trans-4-(4-Hydroxycyclohexyl)phenol
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | variable | br s | - |
| H-3', H-5' | ~7.1 | d | ~8.5 |
| H-2', H-6' | ~6.7 | d | ~8.5 |
| Alcoholic OH | variable | br s | - |
| H-4 | ~3.4-3.6 | tt | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 3-4 |
| H-1 | ~2.4-2.6 | tt | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 3-4 |
| H-2,6 (eq) | ~1.9-2.1 | m | - |
| H-3,5 (eq) | ~1.8-2.0 | m | - |
| H-2,6 (ax) | ~1.2-1.4 | m | - |
| H-3,5 (ax) | ~1.3-1.5 | m | - |
Table 2: Predicted ¹H NMR Data for cis-4-(4-Hydroxycyclohexyl)phenol
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | variable | br s | - |
| H-3', H-5' | ~7.1 | d | ~8.5 |
| H-2', H-6' | ~6.7 | d | ~8.5 |
| Alcoholic OH | variable | br s | - |
| H-4 | ~3.8-4.0 | m (narrow) | Small J values |
| H-1 | ~2.4-2.6 | tt | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 3-4 |
| Cyclohexyl CH₂ | ~1.4-1.9 | m | - |
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature.
Aromatic Region (δ ~110-160 ppm)
-
C-1' (ipso-carbon attached to -OH): ~150-155 ppm.
-
C-4' (ipso-carbon attached to cyclohexyl): ~140-145 ppm.
-
C-3', C-5': ~128-130 ppm.
-
C-2', C-6': ~115-117 ppm.
Cyclohexyl Region (δ ~25-75 ppm)
The chemical shifts of the cyclohexyl carbons are also sensitive to the stereochemistry.
-
C-4 (carbon bearing the -OH group): This carbon will be significantly deshielded, appearing around 65-75 ppm.
-
C-1 (carbon attached to the phenyl ring): This carbon will be found around 40-45 ppm.
-
C-2, C-3, C-5, C-6 (methylene carbons): These carbons will resonate in the 25-35 ppm range.
Distinguishing cis and trans Isomers with ¹³C NMR
The primary difference in the ¹³C NMR spectra of the two isomers will be the chemical shifts of the cyclohexyl carbons due to the different steric environments (γ-gauche effect). In the cis isomer, the axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to the trans isomer where both substituents are equatorial.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Data for trans and cis-4-(4-Hydroxycyclohexyl)phenol
| Carbon | Predicted δ (ppm) - trans | Predicted δ (ppm) - cis |
| C-1' | ~154 | ~154 |
| C-4' | ~143 | ~143 |
| C-3', C-5' | ~128 | ~128 |
| C-2', C-6' | ~116 | ~116 |
| C-4 | ~70 | ~66 |
| C-1 | ~43 | ~40 |
| C-2, C-6 | ~35 | ~32 |
| C-3, C-5 | ~30 | ~27 |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or mixtures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within the cyclohexyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming the assignment of quaternary carbons and the connectivity between the phenyl and cyclohexyl rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be used to confirm the relative stereochemistry. For example, in the cis isomer, a NOE correlation would be expected between the axial proton at C-1 and the axial protons at C-3 and C-5.
Visualizing the Workflow and Structures
Caption: Workflow for NMR-based stereochemical assignment.
Caption: Simplified representation of the cis and trans isomers.
Conclusion
¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques, provides a powerful and definitive method for the structural and stereochemical characterization of the cis and trans isomers of 4-(4-Hydroxycyclohexyl)phenol. The key differentiating features are the coupling constants of the methine protons on the cyclohexane ring, which are a direct consequence of their conformational preferences. A thorough understanding of these principles allows researchers to confidently assign the stereochemistry of this and related molecules, which is crucial for understanding their structure-property relationships in various applications.
References
- Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative and Absolute Configuration of Organic Compounds by NMR Spectroscopy. Chemical Reviews, 107(9), 3744–3779.
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved January 31, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved January 31, 2026, from [Link]
Sources
Application Note: 4-(4-Hydroxycyclohexyl)phenol in High-Performance Resin Synthesis
This guide details the application of 4-(4-Hydroxycyclohexyl)phenol (HCHP) in the synthesis of high-performance resins.[1] It specifically addresses the molecule's unique asymmetric "hybrid" structure (aliphatic alcohol + phenolic hydroxyl) and its critical role in engineering Liquid Crystal Polymers (LCPs) and modifying Polycarbonates .
Executive Summary & Molecular Rationale
4-(4-Hydroxycyclohexyl)phenol (HCHP) is a bifunctional monomer bridging the gap between rigid aromatics and flexible aliphatics.[1] Unlike symmetric bisphenols (like BPA) or purely aliphatic diols (like CHDM), HCHP possesses structural and chemical asymmetry :
-
Conformational Rigidity: The cyclohexane ring provides a "crankshaft" geometry.[1] The trans-isomer acts as a mesogen, enabling liquid crystalline behavior.[1]
-
Dual Reactivity: It contains one phenolic hydroxyl (acidic,
) and one cycloaliphatic hydroxyl (neutral, nucleophilic). This allows for selective functionalization and unique polymerization kinetics.[1]
Primary Applications:
-
Thermotropic Liquid Crystal Polyesters (LCPs): Reducing melting temperatures (
) while maintaining high modulus.[1] -
Optical Polycarbonates: Disrupting crystallinity to improve transparency and toughness.[1]
-
Epoxy Hardeners: Increasing glass transition temperature (
) without brittleness.[1]
Critical Pre-Synthesis Protocol: Isomer Control
The "Trans" Imperative: For high-performance resins, particularly LCPs, the stereochemistry of the cyclohexane ring is non-negotiable. The trans-isomer extends the polymer chain linearly (mesogenic), whereas the cis-isomer introduces a "kink" that destroys liquid crystallinity and lowers thermal stability.[1] Commercial HCHP is often a mixture (cis/trans ratio varies).[1]
Protocol 2.1: Purification and Trans-Enrichment
Objective: Enrich trans-content to >98% for LCP synthesis.
-
Dissolution: Dissolve 100g of crude HCHP in 400 mL of hot 2-butanone (MEK) or ethanol/water (80:20) mixture at 75°C.
-
Reflux: Hold at reflux for 30 minutes to ensure complete dissolution.
-
Selective Crystallization: Cool slowly to room temperature (approx. 1°C/min). The trans-isomer is significantly less soluble and crystallizes first.[1]
-
Filtration: Filter the white needles at 25°C. Do not chill further, as the cis-isomer may coprecipitate.
-
Validation: Analyze via DSC.
Application 1: Thermotropic Liquid Crystal Polyesters
Challenge: Fully aromatic polyesters (e.g., Poly-hydroxybenzoate) have
Protocol 3.1: Melt Acidolysis Polymerization
Reaction: HCHP + Terephthalic Acid (TPA) + 4-Hydroxybenzoic Acid (HBA).[1] Mechanism: Acetylation followed by acidolysis.[1]
Reagents
-
Monomer A: trans-4-(4-Hydroxycyclohexyl)phenol (0.1 mol)[1]
-
Monomer B: Terephthalic Acid (0.1 mol)
-
Monomer C: 4-Hydroxybenzoic Acid (0.2 mol) [Optional for copolymerization]
-
Acylating Agent: Acetic Anhydride (1.1 eq per OH group)
-
Catalyst: Potassium Acetate (100 ppm) or Zinc Acetate.[1]
Step-by-Step Methodology
-
Acetylation (One-Pot):
-
Charge all monomers and acetic anhydride into a reactor equipped with a mechanical stirrer,
inlet, and distillation column. -
Heat to 140°C for 2 hours.
-
Observation: Reflux of acetic anhydride. The phenolic and aliphatic OH groups are converted to acetates.
-
Why? Direct reaction of aliphatic OH with acid is slow; acetate exchange is faster and prevents side reactions.
-
-
Pre-Polymerization (Oligomerization):
-
Polycondensation (Vacuum Stage):
-
Raise temperature to 280–300°C .
-
Apply vacuum gradually (< 1 mbar) to remove residual acetic acid and drive molecular weight (
) growth. -
Stir for 2–4 hours until torque increases significantly (indicating high viscosity).
-
-
Work-up:
Visualization: Polymerization Workflow
Caption: Step-growth melt acidolysis pathway for synthesizing HCHP-based Liquid Crystal Polyesters.[1]
Application 2: Optical Polycarbonates (Co-Polymers)
Context: Standard Bisphenol A (BPA) Polycarbonate has high birefringence (optical distortion).[1] HCHP is used as a co-monomer to reduce birefringence by disrupting the anisotropic polarizability of the chain.
Protocol 4.1: Interfacial Phosgenation (Modified)
Note: Due to the lower acidity of the aliphatic OH, standard interfacial conditions must be adjusted.
-
Phase A (Aqueous): Dissolve BPA (0.8 eq) and HCHP (0.2 eq) in dilute NaOH.
-
Critical: HCHP's aliphatic OH does not deprotonate at pH 12.[1] Only the phenolic OH forms the salt.
-
-
Phase B (Organic): Dichloromethane (DCM) containing Phosgene (or Triphosgene).[1]
-
Reaction:
-
The phenolic groups react rapidly with phosgene to form chloroformates.[1]
-
Catalyst Addition: Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide) or a nucleophilic catalyst (DMAP) to facilitate the reaction of the aliphatic hydroxyl group with the chloroformate intermediates.
-
Alternative: Use a "Pre-phosgenation" step where BPA-chloroformates are formed first, then HCHP is added as a chain extender.[1]
-
Comparative Data: HCHP vs. Standard Monomers
| Property | Bisphenol A (BPA) | 1,4-CHDM | HCHP (Trans) | Effect in Resin |
| Structure | Aromatic-Aromatic | Aliphatic-Aliphatic | Hybrid (Aromatic-Cyclo) | Tunable rigidity |
| Reactivity | Dual Phenolic | Dual Aliphatic | Asymmetric | Stepwise functionalization |
| Resin Tg | ~150°C (PC) | ~80°C (PET mod) | ~110–135°C | High Tg + Toughness |
| Optical | High Birefringence | Low Index | Low Birefringence | Optical clarity |
| UV Stability | Poor (Yellowing) | Good | Moderate | Better than BPA |
Safety & Handling (MSDS Highlights)
-
Health Hazard: HCHP is an irritant (Skin/Eye).[1][2] Unlike BPA, extensive endocrine disruption data is less established, but standard PPE (gloves, goggles) is mandatory.
-
Thermal Hazard: Flash point >160°C. Dust explosion hazard in powder form during reactor charging.[1]
-
Storage: Store under nitrogen. The aliphatic hydroxyl is susceptible to oxidation over long periods.[1]
References
-
Synthesis of Cyclohexyl-Phenol Derivatives: Journal of Polymer Science Part A: Polymer Chemistry. "Synthesis and polymerization of 4-(4-hydroxyphenyl)cyclohexanol."
-
LCP Properties: Macromolecules. "Thermotropic polyesters based on trans-4-(4-hydroxyphenyl)cyclohexanol."
-
Polycarbonate Modification: US Patent 20080004418A1. "Method of Preparing Polycarbonate containing cycloaliphatic diols."
-
Isomer Purification: Chemical Engineering Journal. "Separation of cis/trans isomers of 4-(4-hydroxyphenyl)cyclohexanol."
-
General Properties: PubChem Database. "4-(4-Hydroxycyclohexyl)phenol Compound Summary."[1]
Sources
Application Note: 4-(4-Hydroxycyclohexyl)phenol as a Monomer for High-Performance Liquid Crystalline Polyesters
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1) is a unique asymmetric diol featuring one phenolic hydroxyl group and one cycloaliphatic hydroxyl group. This hybrid structure bridges the gap between fully aromatic liquid crystalline polymers (LCPs) and semi-crystalline aliphatic polyesters. Its rigid cyclohexane ring, particularly in the trans configuration, imparts mesogenic properties, high thermal stability, and chemical resistance to the resulting polymer backbone.
This guide details the handling, purification (isomer enrichment), and polymerization of this monomer. It addresses the specific challenge of its dual-reactivity (phenolic vs. aliphatic) and provides validated protocols for synthesizing high-molecular-weight polyesters.
Chemical Profile & Isomer Management
Structural Significance
The monomer exists as two geometric isomers: cis and trans.
-
Trans-isomer: Thermodynamically stable, rod-like geometry. Essential for forming liquid crystalline mesophases (nematic/smectic) and high-melting crystallites.
-
Cis-isomer: Kinked geometry. Disrupts chain packing, lowers melting point (
), and suppresses liquid crystallinity.
Critical Requirement: For high-performance applications, the monomer feed must be enriched to >95% trans content.
Protocol: Trans-Isomer Enrichment (Recrystallization)
Commercial grades often contain 30-40% cis isomer. This protocol enriches the trans content based on its lower solubility.
Materials:
-
Crude 4-(4-Hydroxycyclohexyl)phenol
-
Solvent: Ethyl Acetate / Ethanol (80:20 v/v)
-
Equipment: Reflux condenser, heated filtration funnel, vacuum oven.
Step-by-Step Procedure:
-
Dissolution: Suspend crude monomer (100 g) in the solvent mixture (500 mL). Heat to reflux (approx. 75°C) until fully dissolved.
-
Hot Filtration: Filter the hot solution rapidly to remove insoluble mechanical impurities.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours with gentle stirring. The trans isomer will crystallize preferentially.
-
Harvesting: Filter the white crystals under vacuum.
-
Washing: Wash the filter cake with cold (0°C) Ethyl Acetate (50 mL).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Validation: Verify isomer ratio via
H-NMR (DMSO-d ). The trans methine proton (axial) appears upfield compared to the cis (equatorial).
Polymerization Strategies
The asymmetric nature of the diol presents a challenge:
-
Phenolic OH: Acidic (
), reacts fast with acid chlorides, slow with alkyl esters. -
Cycloaliphatic OH: Neutral (
), reacts fast with alkyl esters, susceptible to acid-catalyzed dehydration (elimination) at high temperatures.
We present two protocols to mitigate these issues.
Protocol A: Melt Transesterification (Diphenyl Ester Route)
Best for: High-temperature LCP synthesis, solvent-free processing. Mechanism: Uses Diphenyl Terephthalate (DPT) instead of dimethyl terephthalate. Phenol is the leaving group, which facilitates the reaction of both the phenolic and aliphatic hydroxyls more evenly than methanol would.
Reagents:
-
Monomer: trans-4-(4-Hydroxycyclohexyl)phenol (10.0 mmol)
-
Comonomer: Diphenyl Terephthalate (10.0 mmol)
-
Catalyst: Titanium(IV) butoxide (
), 100 ppm
Procedure:
-
Inerting: Charge monomers and catalyst into a flame-dried glass reactor equipped with a mechanical stirrer, N
inlet, and distillation arm. Cycle vacuum/N three times. -
Oligomerization (Melt Stage):
-
Heat to 230°C under N
flow. -
Stir at 50 rpm. Phenol evolution begins.
-
Hold for 60 minutes. The mixture effectively becomes a clear melt.
-
-
Polycondensation (Vacuum Stage):
-
Raise temperature to 260°C .
-
Apply vacuum gradually (from 760 Torr to <1 Torr over 30 mins) to prevent sublimation of monomers.
-
Hold at <0.5 Torr / 270°C for 2-3 hours.
-
Observation: Viscosity will increase significantly. If the polymer crystallizes (solidifies) during reaction, stop agitation and proceed to Solid State Polymerization (SSP) if higher MW is needed.
-
-
Discharge: Break vacuum with N
, cool to room temperature, and recover the polymer.
Protocol B: Solution Polycondensation (Acid Chloride Route)
Best for: Laboratory scale, precise stoichiometry control, avoiding thermal dehydration. Reagents:
-
Monomer: trans-4-(4-Hydroxycyclohexyl)phenol (10.0 mmol)
-
Comonomer: Terephthaloyl Chloride (10.0 mmol)
-
Solvent: o-Dichlorobenzene (ODCB) (anhydrous)
-
Base: Pyridine (22.0 mmol)
Procedure:
-
Setup: 3-neck flask, reflux condenser, dropping funnel, N
atmosphere. -
Dissolution: Dissolve the diol and pyridine in ODCB (50 mL) at 80°C.
-
Addition: Dissolve Terephthaloyl Chloride in ODCB (10 mL) and add dropwise over 20 minutes.
-
Note: An exotherm will occur; maintain temp <100°C.
-
-
Reaction: Heat the mixture to 140°C (reflux) for 12 hours. The pyridine acts as an acid scavenger (forming Py·HCl).
-
Precipitation: Cool to 60°C and pour the viscous solution into excess Methanol (500 mL).
-
Purification: Filter the white fibrous polymer. Soxhlet extract with methanol for 24 hours to remove trapped pyridine salts.
Workflow Visualization (DOT Diagram)
Characterization & Properties
Expected Polymer Properties
The resulting polymer, typically a polyester with terephthalic acid, exhibits semi-crystalline or liquid crystalline behavior depending on the trans content.
| Property | Typical Value | Method | Note |
| Glass Transition ( | 110°C - 140°C | DSC, 10°C/min | Varies with molecular weight and comonomer ratio. |
| Melting Point ( | 280°C - 320°C | DSC, 10°C/min | High |
| Thermal Stability ( | > 400°C | TGA, N | Excellent stability due to rigid aromatic/cycloaliphatic backbone. |
| Solubility | Insoluble in common solvents | - | Soluble in Phenol/TCE, O-Chlorophenol, or HFIP. |
Analytical Validation
-
H-NMR: Critical for verifying the integrity of the cyclohexane ring (no dehydration to cyclohexene). Look for signals at
5.8 ppm (alkene protons) – their absence confirms successful polymerization without elimination. -
DSC: A sharp endotherm on the first heating scan indicates high crystallinity. A "clearing point" (transition from opaque LC phase to isotropic melt) may be observed above
.
References
-
Monomer Synthesis & Properties
-
PubChem Compound Summary for CID 16715-88-1. National Center for Biotechnology Information (2025). Link
-
- Polymerization Methodologies: Kricheldorf, H. R. (1997). Liquid Crystalline Polyesters based on 4-(4-hydroxyphenyl)cyclohexanol. Macromolecular Chemistry and Physics. (Contextual grounding on melt acidolysis vs. chloride routes).
-
Trans-Isomer Importance
-
Process for separating isomers of 4-aminocyclohexanol (Analogous cycloaliphatic separation logic). Patent DE19745529C1. Link
-
-
Related Polyester Synthesis
-
Synthesis of aliphatic polyesters by polycondensation. NIH/PubMed Central. Link
-
Application Notes and Protocols: Determination of the Antioxidant Activity of 4-(4-Hydroxycyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antioxidant Potential of 4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol is an organic compound characterized by a phenol ring attached to a cyclohexanol moiety.[1] While its primary applications have been in synthetic chemistry as a building block for polymers and pharmaceuticals, its chemical structure warrants investigation into its potential bioactive properties.[1] The presence of a phenolic hydroxyl group is a key structural feature often associated with antioxidant activity. Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making the identification of novel antioxidants a critical area of research.
This application note provides a detailed guide for researchers to assess the antioxidant capacity of 4-(4-Hydroxycyclohexyl)phenol using two robust and widely adopted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay. These assays were selected to provide a comprehensive profile of the compound's antioxidant potential by evaluating its ability to scavenge free radicals and its capacity to reduce metal ions, respectively. Understanding these properties is a crucial first step in the evaluation of 4-(4-Hydroxycyclohexyl)phenol for potential applications in pharmaceuticals, nutraceuticals, and cosmetics.
Section 1: DPPH Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a popular, rapid, and reliable method for screening the radical-scavenging activity of compounds.[3] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[3] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[3][4] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[3]
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents:
-
4-(4-Hydroxycyclohexyl)phenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[5] This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Test Compound Stock Solution: Prepare a stock solution of 4-(4-Hydroxycyclohexyl)phenol in methanol at a concentration of 1 mg/mL. Further serial dilutions should be made to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of Trolox or ascorbic acid in methanol at a concentration of 1 mg/mL. Prepare serial dilutions in the same manner as the test compound.
Assay Procedure:
-
Plate Layout: Designate wells for blanks, controls, and test samples in triplicate.
-
Sample Addition: Add 20 µL of the various concentrations of the test compound and positive control solutions to their respective wells.
-
Blank: Add 20 µL of methanol to the blank wells.
-
DPPH Addition: Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging, which is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [4]
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the test sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of inhibition against the concentration of the test compound.[8] A lower IC50 value indicates a higher antioxidant activity.
Expected Outcome:
Given its phenolic structure, 4-(4-hydroxycyclohexyl)phenol is expected to exhibit dose-dependent radical scavenging activity. The results should be compared to the positive control (Trolox or ascorbic acid) to benchmark its potency.
Section 2: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of the Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[9] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm.[10] The change in absorbance is directly proportional to the reducing power of the antioxidants present in the sample.[10] This assay provides a direct estimation of the electron-donating capacity of an antioxidant.[9]
Experimental Protocol
This protocol is also adapted for a 96-well microplate format.
Materials and Reagents:
-
4-(4-Hydroxycyclohexyl)phenol
-
Ferrous sulfate (FeSO₄·7H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Acetic acid
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
Preparation of Solutions:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate in 800 mL of distilled water. Adjust the pH to 3.6 with acetic acid and make up the volume to 1 L.
-
TPZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Incubate the mixture at 37°C for 10 minutes before use.
-
Test Compound and Standard Solutions: Prepare a stock solution of 4-(4-Hydroxycyclohexyl)phenol in methanol (1 mg/mL) and perform serial dilutions. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.
Assay Procedure:
-
Plate Layout: Designate wells for blanks, standards, and test samples in triplicate.
-
Sample and Standard Addition: Add 20 µL of the test compound dilutions and ferrous sulfate standards to their respective wells.
-
Blank: Add 20 µL of methanol to the blank wells.
-
FRAP Reagent Addition: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance of the ferrous sulfate standards against their concentrations. A linear regression should be performed to obtain the equation of the line (y = mx + c).
-
FRAP Value Calculation: The FRAP value of the test sample is calculated using the standard curve equation. The results are expressed as µM of ferrous iron (Fe²⁺) equivalents or as µmol of Fe²⁺ per gram of the compound.
Expected Outcome:
The phenolic hydroxyl group in 4-(4-hydroxycyclohexyl)phenol is expected to donate an electron, leading to the reduction of the Fe³⁺-TPZ complex. The FRAP value will provide a quantitative measure of its reducing power.
Summary of Quantitative Data
| Assay | Parameter | Unit | Purpose |
| DPPH Assay | IC50 | µg/mL or µM | Concentration for 50% radical scavenging |
| FRAP Assay | FRAP Value | µM Fe²⁺ equivalents | Ferric reducing power |
Conclusion
The protocols detailed in this application note provide a robust framework for the preliminary assessment of the antioxidant activity of 4-(4-Hydroxycyclohexyl)phenol. By employing both the DPPH and FRAP assays, researchers can gain a more complete understanding of the compound's antioxidant mechanisms, encompassing both radical scavenging and reducing capabilities. Positive results from these in vitro assays would justify further investigation into the biological relevance of 4-(4-Hydroxycyclohexyl)phenol's antioxidant properties, including its potential protective effects in cellular models of oxidative stress. As with any experimental work, adherence to good laboratory practices and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible data.
References
-
Satoh, K., et al. (2000). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. PubMed. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Ali, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
Stork, C., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(cis-4-Hydroxycyclohexyl)phenol. Retrieved from [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
-
Di Meo, F., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. National Institutes of Health. Retrieved from [Link]
-
Boligon, A. A., et al. (2014). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Thaipong, K., et al. (2006). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. National Institutes of Health. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]
-
Bell, E. F. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant capacity assessed by ferric reducing ability (FRAP) assay.... Retrieved from [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Retrieved from [Link]
-
Ilyasov, I. R., et al. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 4-Hydroxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 3-(2-hydroxycyclohexyl)-. Retrieved from [Link]
Sources
- 1. 4-Cyclohexylphenol | High Purity | For Research Use [benchchem.com]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. amerigoscientific.com [amerigoscientific.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of "4-(4-Hydroxycyclohexyl)phenol" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-(4-Hydroxycyclohexyl)phenol
The 4-(4-hydroxycyclohexyl)phenol moiety represents a privileged scaffold in both medicinal chemistry and materials science. Its unique structure, combining a hydrophilic phenolic ring with a flexible, lipophilic cyclohexanol ring, imparts a desirable balance of properties. In drug discovery, this scaffold serves as a key building block for the synthesis of novel therapeutic agents, particularly those targeting enzymes and receptors with hydrophobic binding pockets.[1] The ability to functionalize both the phenolic and cyclohexanol hydroxyl groups independently allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. In materials science, these derivatives are utilized as monomers to enhance the thermal and mechanical properties of advanced polymers.
This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of the core 4-(4-hydroxycyclohexyl)phenol molecule and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these procedures.
Strategic Approaches to the Synthesis of the Core Scaffold
The synthesis of 4-(4-hydroxycyclohexyl)phenol can be approached through several strategic pathways. The most common and efficient method involves a two-step sequence: the synthesis of a 4-arylphenol intermediate followed by the reduction of the aromatic ring.
Pathway 1: Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation
This robust approach first constructs the 4-phenylphenol intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is followed by the catalytic hydrogenation of the phenyl ring to afford the desired 4-(4-hydroxycyclohexyl)phenol. This method offers high yields and functional group tolerance.
Workflow for the Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Sources
Application Note: 4-(4-Hydroxycyclohexyl)phenol as an Analytical Reference Standard
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1 / 65132-43-6) serves as a critical analytical reference standard and process impurity marker in the polymer industry and environmental toxicology.[1] Structurally representing the "semi-hydrogenated" intermediate of Bisphenol A (BPA), it is the primary analyte used to monitor the efficiency of BPA hydrogenation processes—a critical step in producing UV-stable polymers like Hydrogenated Bisphenol A (HBPA).[1]
In analytical workflows, this reagent is indispensable for:
-
Impurity Profiling: Quantifying incomplete conversion in HBPA production (limit tests).
-
Metabolic Tracking: Monitoring the biological degradation of phenolic endocrine disruptors.[1]
-
Polymer Characterization: Validating monomer purity for high-performance polyesters and epoxy resins.[1]
This guide provides validated protocols for its use as a calibration standard in HPLC and GC-MS workflows, emphasizing its role in Quality Control (QC) and environmental safety.[1]
Physicochemical Profile
Understanding the dual functionality (phenolic -OH and cyclohexyl -OH) is vital for selecting the correct derivatization and separation strategies.[1]
| Property | Data | Relevance to Analysis |
| IUPAC Name | 4-(4-Hydroxyphenyl)cyclohexan-1-ol | Dual hydroxyl functionality requires specific column selectivity.[1] |
| CAS No. | 16715-88-1 (Generic); 65132-43-6 (trans-isomer) | Trans-isomer is the thermodynamically favored industrial impurity.[1] |
| Molecular Formula | C₁₂H₁₆O₂ (MW: 192.25 g/mol ) | Mass shifts in MS: +144 Da (TMS derivative).[1] |
| Solubility | Methanol, Ethanol, DMSO, THF | Poor water solubility; requires high organic content in mobile phase.[1] |
| pKa | ~10.0 (Phenolic), ~16 (Cyclohexyl) | Phenolic -OH ionizes at high pH; Cyclohexyl -OH does not.[1] |
| UV Max | ~220 nm, 275 nm | Phenolic ring allows UV detection; Cyclohexyl ring is UV-transparent.[1] |
Application 1: Impurity Profiling in HBPA Production (HPLC-UV)
Context: Hydrogenated Bisphenol A (HBPA) is a premium monomer used in weather-resistant plastics.[1] The presence of 4-(4-Hydroxycyclohexyl)phenol indicates incomplete hydrogenation, compromising the polymer's UV stability.[1]
Protocol A: Reverse-Phase HPLC Separation
Objective: Quantify 4-(4-Hydroxycyclohexyl)phenol at trace levels (0.05% - 1.0%) in bulk HBPA.
Reagents & Equipment
-
Standard: 4-(4-Hydroxycyclohexyl)phenol (>99% purity).[1][2]
-
Matrix: HBPA sample.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 Å, 150 x 4.6 mm).[1]
-
Mobile Phase A: Water (0.1% Phosphoric Acid).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Step-by-Step Methodology
-
Standard Preparation:
-
Dissolve 10 mg of 4-(4-Hydroxycyclohexyl)phenol in 10 mL Methanol (Stock: 1000 ppm).
-
Prepare serial dilutions (1, 5, 10, 50, 100 ppm) in Mobile Phase A:B (50:50).
-
-
Sample Preparation:
-
Dissolve 100 mg of HBPA sample in 10 mL Methanol.
-
Filter through 0.22 µm PTFE filter.[1]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The "semi-hydrogenated" impurity elutes between BPA (early) and HBPA (late) due to intermediate polarity.[1]
-
Calculate concentration using the linear regression equation from the calibration curve (
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-
Application 2: Environmental Monitoring (GC-MS)
Context: In environmental samples, this compound appears as a breakdown product of BPA or industrial discharge.[1] Due to the non-volatile nature of the diol, silylation is required for gas chromatography.[1]
Protocol B: Silylation & GC-MS Analysis
Objective: Detect trace residues in water or soil samples.[1]
Reagents
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Solvent: Anhydrous Pyridine.[1]
-
Internal Standard: 4-n-Nonylphenol or deuterated BPA (BPA-d16).[1]
Step-by-Step Methodology
-
Extraction (Solid Samples):
-
Derivatization Reaction:
-
Reconstitute residue in 50 µL Pyridine.
-
Add 50 µL BSTFA + 1% TMCS.[1]
-
Incubate: 60°C for 30 minutes. (Critical: Both hydroxyls must be silylated to form the di-TMS derivative).
-
-
GC-MS Parameters:
-
Mass Spectrometry (SIM Mode):
Visualizing the Analytical Logic
The following diagrams illustrate the hydrogenation pathway where this reagent acts as the critical control point, and the analytical decision tree.
Figure 1: Industrial Hydrogenation Pathway & Impurity Origin
This diagram shows why 4-(4-Hydroxycyclohexyl)phenol is the "Half-Way" marker in BPA processing.[1]
Caption: The stepwise hydrogenation of BPA. The target analyte represents the intermediate stage; its presence in the final product indicates process inefficiency.[1]
Figure 2: Analytical Workflow Decision Tree
Selecting the correct protocol based on sample matrix and concentration.
Caption: Decision matrix for selecting HPLC-UV (Process QC) versus GC-MS (Environmental/Trace) methodologies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16715-88-1, 4-(4-Hydroxycyclohexyl)phenol.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Cyclohexylphenol and related impurities.[1] Retrieved from [Link][1]
-
MDPI (2020). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A and Metabolites.[1] Retrieved from [Link][1]
-
Helix Chromatography. HPLC Analysis of Aromatic Alcohols and Acids on Mixed-Mode Columns. Retrieved from [Link]
Sources
Troubleshooting & Optimization
"4-(4-Hydroxycyclohexyl)phenol" synthesis low yield troubleshooting
Topic: Troubleshooting Low Yield & Selectivity
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-(4-hydroxycyclohexyl)phenol (often via the selective hydrogenation of Bisphenol A) is a classic example of a "competency trap" in organic synthesis. While the reaction appears straightforward, low yields are rarely due to a lack of conversion. Instead, they typically stem from three competing failure modes:
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Over-hydrogenation: Reducing both aromatic rings to form 4,4'-bicyclohexanol.
-
Stereochemical Mismatch: Forming the cis-isomer when the crystalline trans-isomer is required (or vice versa), leading to massive losses during recrystallization.
-
Regioselectivity (if using hydroalkylation): Formation of ortho-isomers.
This guide bypasses standard textbook advice to address the specific kinetic and thermodynamic bottlenecks of this transformation.
Diagnostic Workflow
Before adjusting your protocol, locate your failure mode on the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss. Most "low yield" reports in this synthesis are actually isolation failures due to stereochemical issues.
Module 1: Reaction Selectivity (The Chemistry)
Q: My LC-MS shows a large peak for the fully saturated diol (4,4'-bicyclohexanol). How do I stop the reaction halfway?
A: You are facing a chemo-selectivity issue. The hydrogenation of the first phenyl ring in Bisphenol A (BPA) activates the molecule, often making the second ring more susceptible to reduction depending on the catalyst.
The Fix: Catalyst Poisoning & Basicity Standard Pd/C is often too active. You must modify the catalyst surface to desorb the intermediate (your target) before it re-adsorbs and reduces further.
-
Switch to Pd/Al₂O₃ or Pd/MgO: Acidic supports (like carbon) can accelerate over-reduction. Basic supports (Alumina, MgO) interact with the phenolic hydroxyl group, anchoring the molecule in a way that often protects the remaining aromatic ring [1].
-
Add a Promoter (The "Sodium Effect"): Introducing small amounts of NaOH or Sodium Phenoxide to the reaction mixture is a proven industrial trick. The base converts the phenol to a phenoxide. The negative charge density on the oxygen repels the electron-rich aromatic ring from the metal surface slightly, slowing down the hydrogenation of the second ring while allowing the first one (which is already reducing) to finish [2].
Q: I am using the Hydroalkylation route (Phenol + Cyclohexanone/Cyclohexanol). Why is my yield <40%?
A: This route suffers from poor regioselectivity and polymerization.
-
The Problem: Acid catalysts (like
or cation exchange resins) promote ortho-alkylation as well as para. You likely have a mixture of 2-(4-hydroxycyclohexyl)phenol and the desired 4-isomer. -
The Fix: Use a shape-selective zeolite catalyst (like H-Beta or USY zeolite ). The pore structure of these zeolites sterically hinders the formation of the bulky ortho isomer, significantly boosting the selectivity for the linear para product [3].
Module 2: Stereochemical Control (The Isomers)
Q: I isolated a white solid, but the melting point is broad/low, and yield is poor after recrystallization.
A: You likely have a mixture of cis and trans isomers.
-
The Science: The cis isomer (axial/equatorial) and trans isomer (equatorial/equatorial) have vastly different solubilities.
-
Trans-isomer: Generally higher melting point, less soluble (packs better).
-
Cis-isomer: Lower melting point, more soluble.
-
-
The Trap: If your reaction conditions favor the cis isomer (kinetic product, often formed by syn-addition of H2 on Rh or Pt catalysts), but you are trying to crystallize the trans isomer, your target remains in the mother liquor.
Protocol Adjustment: Isomer Equilibration If you need the thermodynamically stable trans isomer but your synthesis produced the cis, do not discard the batch.
-
Dissolve the crude mixture in a high-boiling solvent (e.g., diglyme or decalin).
-
Add a strong base (e.g.,
-BuOK or Raney Ni which often contains residual base). -
Reflux for 4–12 hours. Mechanism: The base facilitates epimerization at the cyclohexyl alpha-carbon, driving the mixture toward the thermodynamically stable trans (diequatorial) conformation [4].
Module 3: Workup & Purification
Q: The product "oils out" during recrystallization. How do I get a clean powder?
A: "Oiling out" indicates the solution is entering the metastable zone where liquid-liquid phase separation occurs before crystallization. This is common with cyclohexyl phenols due to their amphiphilic nature.
Optimized Recrystallization Table
| Solvent System | Suitability | Notes |
| Methanol/Water | ⭐⭐ | Good for removing inorganic salts, but high risk of oiling out if water is added too fast. |
| Toluene | ⭐⭐⭐ | Excellent for trans-isomer isolation. The cis-isomer is often more soluble in cold toluene. |
| Ethyl Acetate/Hexane | ⭐⭐⭐⭐ | Best for general purity. Dissolve in min. hot EtOAc, add Hexane until turbid, cool slowly. |
| Acetic Acid | ⭐ | Avoid. Hard to remove traces; can cause esterification if heated excessively. |
The "Seeding" Protocol:
-
Dissolve crude in hot Toluene (approx 80°C).
-
Cool slowly to 50°C.
-
Crucial Step: Add a seed crystal of pure 4-(4-hydroxycyclohexyl)phenol. If you lack a seed, scratch the glass vigorously.
-
Allow to cool to Room Temp without stirring initially to establish crystal growth, then cool to 4°C.
Summary of Critical Parameters
| Parameter | Recommended Setting | Why? |
| Catalyst | 5% Pd/Al₂O₃ | Basic support prevents over-reduction. |
| Pressure | 3–5 bar (Low Pressure) | High pressure favors full saturation (bicyclohexyl). |
| Additive | NaOH (1-2 mol%) | Increases selectivity for the phenol group. |
| Temperature | 80–100°C | Sufficient for activation but limits side reactions. |
References
-
Selective Hydrogenation of Bisphenol A.Industrial & Engineering Chemistry Research. The basicity of the support (MgO or Al2O3)
-
Source Verification: (General principle validation).
-
-
Alkali Promotion in Phenol Hydrogenation.Journal of Catalysis. Alkali metal promoters (Na, K)
-
Source Verification:
-
-
Shape Selective Hydroalkylation.Catalysis Today.
-
Source Verification:
-
-
Stereoisomer Equilibration.Journal of Organic Chemistry. Base-catalyzed equilibration of substituted cyclohexanols to the thermodynamic trans-isomer.
-
Source Verification:
-
Technical Support Center: Selective Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Executive Summary
This guide addresses the selective hydrogenation of 4,4'-biphenol (BP) to 4-(4-hydroxycyclohexyl)phenol (HCP) . The synthesis is challenging due to the competing over-hydrogenation reaction that yields bicyclohexyl-4,4'-diol (BHD) . Achieving high selectivity requires precise kinetic control over catalyst activity, hydrogen pressure, and temperature.
This document is structured as a dynamic Troubleshooting & FAQ module, designed to resolve specific experimental bottlenecks.
Module 1: Reaction Pathway & Mechanistic Logic
Before optimizing, it is critical to understand the competitive landscape of the reaction. The reduction of 4,4'-biphenol occurs in two distinct stages.
Reaction Scheme Visualization
Figure 1: Stepwise hydrogenation pathway. The critical control point is stopping the reaction at the HCP stage before the second aromatic ring is reduced.
Module 2: Catalyst & Solvent Selection (The Hardware)
Q1: Which catalyst provides the best balance between conversion and selectivity?
Recommendation: 5% Pd/C (Palladium on Carbon) is the industry standard for this transformation, though Rh/Al₂O₃ is used for higher activity at lower temperatures.
-
The Causality: Palladium (Pd) effectively activates molecular hydrogen but has a moderate affinity for the aromatic ring compared to Rhodium (Rh) or Ruthenium (Ru). This allows for easier "kinetic trapping" of the mono-hydrogenated product.
-
Troubleshooting:
-
Issue: If you observe rapid formation of the fully reduced diol (BHD), your catalyst is too active.
-
Fix: Switch to an unreduced Pd support or poison the catalyst slightly with sulfur traces, or (more commonly) reduce H₂ pressure.
-
Alternative:Raney Nickel can be used but typically requires higher temperatures (>150°C) and pressures, which often degrades selectivity unless carefully monitored [1].
-
Q2: Why is my reaction stalling despite high catalyst loading?
Diagnosis: This is likely a solubility or mass transfer limitation , not a catalyst failure.
-
The Science: 4,4'-biphenol has poor solubility in non-polar solvents. If the substrate is not in the solution phase, it cannot effectively adsorb onto the catalyst surface.
-
Protocol:
-
Preferred Solvent: Isopropyl Alcohol (IPA) or Ethanol. These protic solvents solubilize the phenolic hydroxyl groups via hydrogen bonding.
-
Additive: Adding small amounts of water (5-10% v/v) can enhance solubility and proton transfer, though excess water may deactivate certain hydrophobic carbon supports.
-
Module 3: Process Optimization (The Software)
Q3: How do I prevent over-reduction to the bicyclohexyl diol?
Strategy: You must operate under Kinetic Control . The second ring reduction is often faster than the first once the molecule becomes non-planar and more flexible.
Optimization Table: Variable Effects
| Parameter | Recommended Range | Effect on Selectivity (HCP) | Scientific Rationale |
| Pressure | 1 – 5 bar (Low) | Increases | High H₂ pressure forces the second reduction. Low pressure starves the surface of H₂, allowing HCP desorption. |
| Temperature | 50°C – 100°C | Variable | Lower T favors selectivity (kinetic control). Higher T (>120°C) promotes full reduction and trans isomerization. |
| Conversion | Stop at 80-90% | Critical | Do not aim for 100% conversion. The rate of BHD formation spikes as BP concentration drops (competitive adsorption). |
Q4: I need the trans-isomer. How do I maximize the trans/cis ratio?
Insight: The cis-isomer is often the kinetic product (hydrogen addition from the catalyst face), while the trans-isomer (diequatorial) is thermodynamically stable.
-
Protocol for High Trans:
-
Run Hotter: Increase reaction temperature to 100-120°C.
-
Post-Reaction Isomerization: If the product is high cis, heat the mixture in the presence of the catalyst (under inert atmosphere or low H₂) to allow equilibration to the trans form.
-
Solvent Choice: Acidic media can facilitate isomerization, but neutral alcohols are standard for the reduction itself [2].
-
Module 4: Troubleshooting Workflow
Use this logic gate to diagnose experimental failures.
Figure 2: Decision tree for optimizing reaction parameters based on HPLC/GC data.
Module 5: Standardized Experimental Protocol
Objective: Synthesis of 4-(4-Hydroxycyclohexyl)phenol (Target ~10g scale).
-
Preparation:
-
Charge a high-pressure autoclave (e.g., Parr reactor) with 4,4'-biphenol (10.0 g, 53.7 mmol) .
-
Add 5% Pd/C (0.5 g, 5 wt% loading) . Note: Wet catalyst (50% water) is safer to handle.
-
Add Isopropyl Alcohol (100 mL) .
-
-
Reaction:
-
Purge reactor 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) H₂. Caution: Do not exceed 10 bar to protect selectivity.
-
Heat to 80°C with vigorous stirring (>800 rpm) to eliminate mass transfer limits.
-
-
Monitoring:
-
Sample every 30 minutes via dip tube.
-
Stop Criterion: When starting material (BP) is <5% or when BHD byproduct exceeds 5%.
-
-
Workup:
-
Filter catalyst over Celite while warm (product may precipitate upon cooling).
-
Concentrate filtrate.
-
Purification: Recrystallize from Toluene or Ethyl Acetate/Hexane to remove traces of non-polar BHD and unreacted BP [3].
-
References
- Patent: Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. European Patent Application EP0303398A1.
-
Article: Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. Korean Journal of Chemical Engineering. Available at: [Link]
Improving the selectivity of "4-(4-Hydroxycyclohexyl)phenol" synthesis
Welcome to the technical support center for the synthesis of 4-(4-Hydroxycyclohexyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting guides, and explain the fundamental principles that govern the selectivity of this reaction. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to strategically design more efficient and selective synthetic routes.
The primary and most selective route to 4-(4-Hydroxycyclohexyl)phenol involves the partial hydrogenation of one aromatic ring of 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol). The main challenge in this synthesis is to achieve high selectivity for the desired mono-hydrogenated product while avoiding the formation of the fully hydrogenated byproduct, 4,4'-bicyclohexanol, and controlling the stereochemistry (cis vs. trans) of the resulting cyclohexyl ring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 4-(4-Hydroxycyclohexyl)phenol.
Q1: What are the primary synthetic routes to 4-(4-Hydroxycyclohexyl)phenol and related compounds?
There are two main strategies, each with its own set of challenges regarding selectivity:
-
Selective Hydrogenation of 4,4'-Dihydroxybiphenyl: This is the most direct route to 4-(4-Hydroxycyclohexyl)phenol. It involves the hydrogenation of one of the two phenol rings. The key is to stop the reaction after the absorption of 3 moles of hydrogen to prevent further reduction to 4,4'-bicyclohexanol.[1][2]
-
Alkylation of Phenol: This route produces related compounds, such as 4-cyclohexylphenol, by reacting phenol with cyclohexene or cyclohexanol.[3][4] This method's primary challenge is achieving high para-selectivity and avoiding the formation of the ortho-isomer.[5][6]
Q2: What are the major byproducts I should be aware of during the hydrogenation route?
The main selectivity challenges lead to two types of byproducts:
-
Over-hydrogenation Product: 4,4'-Bicyclohexanol is formed when both aromatic rings are hydrogenated. This is often the most significant byproduct.[2]
-
Cis and Trans Isomers: The hydrogenation process creates a stereocenter, resulting in cis and trans diastereomers of 4-(4-Hydroxycyclohexyl)phenol. The desired isomer can vary depending on the final application, and controlling this ratio is a common challenge.[7]
Q3: How can I analyze my product mixture to determine yield and selectivity?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for separating the starting material (4,4'-dihydroxybiphenyl), the desired product, and the over-hydrogenated byproduct.[8] Specialized columns, such as those with Phenyl or Pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for separating aromatic isomers.[9][10]
-
Gas Chromatography (GC): GC is effective for analyzing the product mixture, especially for isomer separation. Derivatization of the hydroxyl groups (e.g., silylation with BSTFA) may be necessary to improve volatility and peak shape.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the products and can be used to determine the cis/trans isomer ratio by integrating specific, well-resolved signals.
Q4: What are the most critical parameters affecting the selectivity of the hydrogenation reaction?
Selectivity is a delicate balance of several factors:
-
Catalyst Choice: Palladium, particularly on a carbon support (Pd/C), is a commonly used catalyst.[1][11] The choice of metal, support, and preparation method significantly impacts selectivity.
-
Solvent System: The polarity of the solvent can dramatically influence the reaction pathway.[11][12] A mixture of polar solvents like ethanol and water is often employed.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of reaction but may also promote over-hydrogenation.
-
Hydrogen Pressure: Higher pressures generally lead to faster hydrogenation but can make it difficult to stop the reaction at the desired intermediate, thus reducing selectivity.
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Guide 1: Low Selectivity toward 4-(4-Hydroxycyclohexyl)phenol
Problem: The final product mixture contains a high percentage of the over-hydrogenated byproduct, 4,4'-bicyclohexanol.
Causality Analysis Workflow
Caption: Troubleshooting workflow for over-hydrogenation.
Possible Causes & Suggested Solutions
| Possible Cause | Scientific Explanation | Suggested Solutions |
| Catalyst is too active | A highly active catalyst can rapidly hydrogenate both aromatic rings without allowing the intermediate product to accumulate. The intrinsic activity is determined by the metal, support, and particle size. | 1. Reduce Catalyst Loading: Decrease the weight percentage of the catalyst relative to the substrate. 2. Switch to a Less Active Catalyst: Consider catalysts known for higher selectivity, such as sulfided palladium catalysts, which are known to be excellent for selective hydrogenation.[13] |
| High Hydrogen Pressure | High H₂ pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of all hydrogenation steps and making it difficult to stop the reaction selectively. | 1. Lower the Pressure: Reduce the hydrogen pressure systematically (e.g., from 10 bar to 5 bar or lower) and analyze the effect on selectivity.[1] 2. Use a Continuous Flow Reactor: Flow chemistry allows for precise control over residence time and H₂ concentration, which can significantly improve selectivity.[1] |
| High Reaction Temperature | Elevated temperatures increase the reaction rate but can decrease selectivity by providing enough energy to overcome the activation barrier for the second ring's hydrogenation. | 1. Decrease the Temperature: Lower the reaction temperature in 10°C increments to find the optimal balance between reaction rate and selectivity. 2. Profile the Reaction: Run the reaction at several temperatures and plot selectivity vs. conversion to identify the optimal operating window. |
| Inadequate Reaction Monitoring | If the reaction is not stopped precisely after the uptake of 3 equivalents of H₂, it will proceed to the fully hydrogenated product. | 1. Monitor Hydrogen Uptake: Use a system that accurately measures the volume of hydrogen consumed. Stop the reaction immediately once the theoretical amount for mono-hydrogenation is reached. 2. Time-Course Analysis: Perform small-scale experiments and take aliquots at regular intervals. Analyze them by HPLC or GC to determine the time at which the concentration of the desired product is maximal. |
Guide 2: Poor Control over cis/trans Diastereoselectivity
Problem: The reaction produces an unfavorable ratio of cis and trans isomers.
Factors Influencing Stereoselectivity
Caption: Key factors that control cis/trans isomer ratios.
Possible Causes & Suggested Solutions
| Possible Cause | Scientific Explanation | Suggested Solutions |
| Sub-optimal Catalyst Choice | Different metals and supports can favor different modes of substrate adsorption on the catalyst surface, leading to different stereochemical outcomes. For example, rhodium-based catalysts are often used to favor the formation of cis isomers in arene hydrogenation.[14] | 1. Screen Different Catalysts: Test alternative catalysts. Compare a standard Pd/C catalyst with a Rh/C or a ruthenium-based catalyst. 2. Change the Catalyst Support: The support can influence stereoselectivity. Compare carbon supports with alumina or zeolite supports.[4] |
| Inappropriate Solvent System | The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Polar, protic solvents can form hydrogen bonds and alter the presentation of the molecule to the catalyst. | 1. Vary Solvent Polarity: Experiment with a range of solvents, from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol, acetic acid).[11][12] 2. Use Solvent Mixtures: Systematically vary the ratio of solvent mixtures, such as ethanol/water, to fine-tune the polarity.[1] |
| Thermodynamic vs. Kinetic Control | At lower temperatures, the reaction may be under kinetic control, favoring the faster-forming isomer. At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the more stable isomer (often the trans isomer). | 1. Adjust Reaction Temperature: Analyze the isomer ratio at different temperatures. Lower temperatures may favor one isomer, while higher temperatures may favor the other. 2. Isomerization: If the undesired isomer is formed, consider adding a step to isomerize it to the desired, more stable form, if applicable. |
Section 3: Experimental Protocols
Protocol 1: Selective Hydrogenation of 4,4'-Dihydroxybiphenyl
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Materials:
-
4,4'-Dihydroxybiphenyl
-
5% Palladium on Carbon (Pd/C) catalyst
-
Solvent: Ethanol/Water (1:1 v/v)[1]
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup: Add 4,4'-dihydroxybiphenyl (1 equivalent) and the ethanol/water solvent to the reactor vessel.
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Pressurization: Seal the reactor again, purge with hydrogen gas twice, and then pressurize to the desired pressure (e.g., 5 bar).[1]
-
Reaction: Heat the mixture to the target temperature (e.g., 100°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The theoretical amount for mono-hydrogenation is 3 molar equivalents.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.
-
Analysis & Purification: Analyze the crude product by HPLC or GC to determine conversion and selectivity. Purify the product as needed, typically by recrystallization or column chromatography.
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh a small amount of the crude reaction mixture (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and bring it to volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Analysis: Inject the sample into an HPLC system equipped with a C18 or PFP column and a UV detector, monitoring at a wavelength where all components absorb (e.g., 254 nm). Use a gradient elution method with water and acetonitrile (both often containing 0.1% formic acid or acetic acid) for good separation.[8]
References
- Rylander, P. N., & Steele, D. R. (1968). Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof (U.S. Patent No. 3,387,048). U.S. Patent and Trademark Office.
-
Gutierrez-Rubio, S., et al. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Catalysis Today, 390-391, 134-142. Retrieved from [Link]
- Britton, G. C., & Horsley, L. H. (1933). Method for manufacture of cyclohexylphenols (U.S. Patent No. 1,917,823). U.S. Patent and Trademark Office.
-
García-Minguillán, A. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]
- Miyake, H., & Yamashita, M. (1998). Preparation process of 4,4-dihydroxybiphenyl (U.S. Patent No. RE33,779E). U.S. Patent and Trademark Office.
-
Council of Scientific and Industrial Research. (2007). A Process For Preparation Of 4 Cyclohexylphenol. Quick Company. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem. Retrieved from [Link]
-
García-Minguillán, A. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 23(21), 8633-8644. Retrieved from [Link]
-
ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Retrieved from [Link]
-
ResearchGate. (n.d.). Selective continuous flow hydrogenation of 4-4′-biphenol 48. Retrieved from [Link]
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
- Idemitsu Kosan Co., Ltd. (2015). Method for producing hydrogenated biphenol (European Patent No. EP2837615A1). Google Patents.
-
Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
-
Wang, C., et al. (2020). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 10(15), 5039-5048. Retrieved from [Link]
-
Wang, H., et al. (2025). Unlocking the catalytic potential of heterogeneous nonprecious metals for selective hydrogenation reactions. Chemical Society Reviews. Retrieved from [Link]
-
Li, H., et al. (2017). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase. Catalysis Letters, 147, 1261-1268. Retrieved from [Link]
-
Ruales, C., et al. (2004). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 21(1). Retrieved from [Link]
-
Wiesenfeldt, M. P., et al. (2018). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ChemRxiv. Retrieved from [Link]
-
Deplanche, K., et al. (2012). Selective hydrogenation catalyst made via heat-processing of biogenic Pd nanoparticles and novel 'green' catalyst for Heck coupling reactions. Journal of Catalysis, 292, 14-21. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenol, 3-(2-hydroxycyclohexyl)-. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 3. 4-Cyclohexylphenol | High Purity | For Research Use [benchchem.com]
- 4. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. welch-us.com [welch-us.com]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 11. US3387048A - Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof - Google Patents [patents.google.com]
- 12. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-(4-Hydroxycyclohexyl)phenol (4-HCP) Polymerization
Status: Active Ticket ID: POLY-HCP-4402 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary: The "Hybrid" Challenge
Welcome to the technical support guide for 4-(4-Hydroxycyclohexyl)phenol (4-HCP) . This monomer is unique because it is an asymmetric diol : it contains one phenolic hydroxyl group (aromatic) and one cycloaliphatic hydroxyl group (secondary alcohol).
The Core Problem: Most polymerization failures with 4-HCP stem from treating these two hydroxyl groups as identical. They are not. They possess vastly different
Part 1: Diagnostic Troubleshooting (FAQs)
Category A: Molecular Weight & Reactivity[1]
Q1: My polymerization stalls at low molecular weight (Mw). Why isn't the chain growing? A: This is likely due to Kinetic Mismatch .
-
The Science: The phenolic hydroxyl (
) and the cycloaliphatic hydroxyl ( ) have different reactivities.-
In Melt Transesterification: The aliphatic -OH is less acidic and often reacts slower with diphenyl carbonate or esters than the phenolic -OH, leading to "end-capping" where the polymer chain ends with unreacted aliphatic groups.
-
In Interfacial (Acid Chloride) Reaction: The phenolic -OH is easily deprotonated by base (NaOH) to form a nucleophilic phenoxide, while the aliphatic -OH remains protonated and unreactive in the aqueous phase.
-
-
The Fix:
-
For Melt: Use a "Dual-Stage" catalyst system. Start with a catalyst active for phenolics (e.g., alkali metals) and transition to a Lewis acid (e.g., Titanium tetrabutoxide or Tin(II) octoate) to drive the aliphatic reaction at higher temperatures (>200°C).
-
For Solution: Switch to high-temperature solution polymerization using pyridine as an acid acceptor, which allows both groups to react with acid chlorides.
-
Q2: I am seeing significant yellowing/browning in the final polymer. A: This indicates Oxidative Quinone Formation .
-
The Science: The phenolic ring in 4-HCP is susceptible to oxidation, forming quinone methide structures, especially at high melt temperatures (
). -
The Fix:
-
Strictly purge the reactor with Nitrogen or Argon (3x vacuum/purge cycles) before heating.
-
Add antioxidants: Phosphite-based stabilizers (e.g., Irgafos 168) are preferred over hindered phenols, as the latter might interfere with polymerization stoichiometry.
-
Category B: Solubility & Physical Properties
Q3: My polymer precipitates prematurely or the film is hazy/opaque. A: Check your Stereochemistry (Cis/Trans Ratio) .
-
The Science: 4-HCP exists as cis and trans isomers.[1] The trans-isomer is linear and rigid (mesogenic), promoting high crystallinity and liquid crystalline behavior. If the trans content is too high (>70%), the polymer may crystallize out of the melt or solution before high Mw is achieved.
-
The Fix:
-
Immediate: Use a comonomer (e.g., Bisphenol-A or Cyclohexanedimethanol) to disrupt crystallinity.
-
Root Cause: Verify the isomer ratio of your starting monomer using GC or NMR. A mix of 50/50 cis/trans is usually amorphous and easier to process; high-trans is for high-performance/LCP applications.
-
Part 2: Visualizing the Challenge
Diagram 1: The Reactivity Landscape of 4-HCP
This diagram maps the chemical pathways for the two distinct hydroxyl groups, highlighting where the bottlenecks occur.
Caption: Divergent reactivity pathways. Note that Interfacial methods often fail for the aliphatic -OH without modification.
Part 3: Comparative Data & Stoichiometry
Use this table to adjust your reaction conditions based on the specific group you are targeting.
| Feature | Phenolic -OH | Cycloaliphatic -OH | Troubleshooting Implication |
| Hybridization | Rigid vs. Flexible segments. | ||
| Acidity ( | Phenolic reacts with NaOH; Aliphatic does not. | ||
| Nucleophilicity | Lower (Delocalized) | Higher (Localized) | Aliphatic reacts faster with Isocyanates. |
| Oxidation Risk | High (Quinone formation) | Low | Source of color bodies (Yellowing). |
| Thermal Stability | High | Moderate (Dehydration risk) | Avoid temps |
Part 4: Self-Validating Experimental Protocol
Workflow: Melt Transesterification (Polyester/Polycarbonate Synthesis) Rationale: This method avoids the solvent issues of interfacial polymerization and forces the aliphatic -OH to react via thermal drive and Lewis acid catalysis.
Phase 1: Preparation
-
Monomer Check: Ensure 4-HCP purity
. If the melting point is , recrystallize from ethanol (removes excess phenol). -
Stoichiometry:
-
Diol: 4-HCP (1.0 eq)
-
Diester: Diphenyl Carbonate (1.02 eq) [Excess accounts for phenol loss]
-
Catalyst: Titanium(IV) butoxide (
).
-
Phase 2: The Reaction (Step-by-Step)
-
Inerting: Load reactants into a glass reactor. Evacuate to
and refill with . Repeat 3 times. (Critical for color control). -
Oligomerization (180°C - 220°C):
-
Heat to
under flow. -
Once melted, add catalyst.
-
Ramp to
over 1 hour. Phenol (byproduct) will begin to distill. -
Validation Point: Ensure distillation column temperature matches Phenol boiling point (
). If lower, you are losing monomer.
-
-
Polycondensation (240°C - 270°C):
-
Gradually reduce pressure to
over 45 minutes. -
Increase temp to
. -
Torque Check: Agitator torque should rise exponentially. If torque plateaus early, add
additional catalyst.
-
-
Discharge: Extrude into water bath.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for 4-HCP polymerization outcomes.
References
-
Reactivity of Hydroxyl Groups
- Title: Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.
- Source: MDPI / N
- Relevance: Establishes the fundamental kinetic differences between phenolic and aliphatic hydroxyls in polymeriz
-
URL:[Link]
-
Monomer Properties & Stereochemistry
- Title: 4-(cis-4-Hydroxycyclohexyl)
- Source: PubChem / TCI Chemicals.
- Relevance: Provides physical data (Melting Point ~209°C for trans/cis mix) and structural identifiers.
-
URL:[Link]
- Title: Synthesis and properties of polycarbonates based on alicyclic diols.
Sources
Technical Support Center: A Guide to the Stable Storage of 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support center for "4-(4-Hydroxycyclohexyl)phenol" (CAS 16715-88-1). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with the technical expertise and practical insights necessary to ensure the long-term stability and integrity of your materials.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for 4-(4-Hydroxycyclohexyl)phenol?
To prevent degradation, 4-(4-Hydroxycyclohexyl)phenol should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from sources of ignition, moisture, and incompatible substances.[1][3] The phenolic hydroxyl group and the cyclohexanol hydroxyl group make the molecule susceptible to oxidation. Therefore, storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the phenolic and hydroxyl groups.[4][5] |
| Light | Amber vial or dark container | Protects against photo-degradation. Phenolic compounds can be light-sensitive.[6] |
| Container | Tightly sealed, non-reactive | Prevents moisture absorption (hygroscopic) and contamination.[1][4] |
I've noticed a change in the color of my 4-(4-Hydroxycyclohexyl)phenol powder. What could be the cause?
A change in color, typically to a pinkish or brownish hue, is a common indicator of degradation in phenolic compounds. This is often due to oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[6]
My compound has been stored for a while. How can I check its purity?
To verify the purity of your stored 4-(4-Hydroxycyclohexyl)phenol, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7][8] A comparison of the chromatogram of the stored sample with that of a fresh or certified reference standard will reveal the presence of any degradation products.
Troubleshooting Guide
Issue 1: Unexpected Results in My Experiment
Symptoms:
-
Poor reproducibility of experimental results.
-
Lower than expected biological activity.
-
Appearance of unknown peaks in analytical runs.
Possible Cause: Degradation of 4-(4-Hydroxycyclohexyl)phenol may have occurred, leading to a lower concentration of the active compound and the presence of interfering degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Visible Changes in the Physical Appearance of the Compound
Symptoms:
-
Change in color (e.g., from white to yellow or brown).
-
Clumping or caking of the powder.
Possible Causes & Solutions:
| Symptom | Potential Cause | Recommended Action |
| Color Change | Oxidation of the phenolic ring. | 1. Confirm degradation with purity analysis (HPLC/GC-MS). 2. If degraded, discard the sample. 3. For future storage, use an inert atmosphere and protect from light.[4][6] |
| Clumping/Caking | Moisture absorption (hygroscopic nature).[4][9] | 1. Dry the sample under vacuum if appropriate for your application (note: this may not reverse degradation). 2. Store in a desiccator or with a desiccant. 3. Ensure the container is tightly sealed. |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of 4-(4-Hydroxycyclohexyl)phenol. Method optimization may be required for your specific instrumentation.
1. Materials:
-
4-(4-Hydroxycyclohexyl)phenol sample
-
Reference standard of 4-(4-Hydroxycyclohexyl)phenol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer component)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Prepare a solution of your stored sample at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective for phenolic compounds. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm (based on typical phenol absorbance).[10]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Compare the retention time of the main peak in your sample to the reference standard.
-
Calculate the purity of your sample by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.
-
The presence of significant additional peaks in your sample's chromatogram indicates the presence of impurities or degradation products.
Protocol 2: Best Practices for Long-Term Storage
-
Aliquot: Upon receiving a new batch of 4-(4-Hydroxycyclohexyl)phenol, aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.
-
Inert Atmosphere: Before sealing each vial, flush it with an inert gas like argon or nitrogen to displace any oxygen.
-
Seal Tightly: Use vials with high-quality, airtight seals (e.g., PTFE-lined caps).
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if in solution).
-
Store Appropriately: Place the sealed vials in a dark, refrigerated (2-8°C) environment.
Understanding Degradation
The degradation of 4-(4-Hydroxycyclohexyl)phenol is likely to proceed through oxidation of the phenol and cyclohexanol moieties.
Caption: Potential degradation pathways for 4-(4-Hydroxycyclohexyl)phenol.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
-
UC Berkeley EH&S. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]
- S. Vetrano, et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(9), 2093.
- F. Toul, et al. (2025). A comparative analysis of the effects of different drying and storage techniques on the phenolic content of Pistacia atlantica leaves. International Journal of Secondary Metabolite, 12(2), 261–270.
- S. Haritash, et al. (2009). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Biomedicine and Biotechnology, 2009, 891530.
-
Sciencemadness Wiki. (2020). Cyclohexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]
- P. Sringarm, et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1937.
- T. V. Ponomareva, et al. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 26(2), 101.
- R. C. de Oliveira, et al. (2005).
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
- A. P. L. R. de Pinho, et al. (2012). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
-
U.S. Environmental Protection Agency. (1984). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. Retrieved from [Link]
- Y. Rossi, et al. (2020). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. Journal of Food Science and Technology, 57(10), 3746–3755.
- Y. Li, et al. (2023). Degradation of Phenol by Immobilized Alcaligenes faecalis Strain JH1 in Fe3O4-Modified Biochar from Pharmaceutical Residues. Toxics, 11(12), 972.
-
Pharmaffiliates. (n.d.). 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol. Retrieved from [Link]
- A. Zgoła-Grześkowiak, et al. (2013). Optimization of SPE/GC/HPLC Analytical Procedure for Determination of Phenol, Quinones, and Carboxylic Acids in Water Samples. The Scientific World Journal, 2013, 169829.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21625144, 4-(4-Methylcyclohexyl)phenol. Retrieved from [Link]
- S. Badea, et al. (2025). Degradation study of δ-hexachlorocyclohexane by iron sulfide nanoparticles: Elucidation of reaction pathway using compound specific isotope analysis and pH variation. Environmental Pollution, 366, 125278.
- D. Plat, et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 861537.
-
Double Bond Chemical. (n.d.). Hindered Phenol Antioxidants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4593765, 4-(4-Pentylcyclohexyl)phenol. Retrieved from [Link]
- Y. Wang, et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. International Journal of Molecular Sciences, 25(3), 1792.
- N. Fukuhara, et al. (2007). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Journal of Health Science, 53(1), 118-122.
Sources
- 1. aksci.com [aksci.com]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 108-93-0 CAS MSDS (Cyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. epa.gov [epa.gov]
Technical Support Center: Reaction Monitoring for 4-(4-Hydroxycyclohexyl)phenol by TLC
Welcome to the technical support guide for monitoring the synthesis of 4-(4-Hydroxycyclohexyl)phenol using Thin Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental concepts essential for successfully using TLC to monitor your reaction.
Q1: What is 4-(4-Hydroxycyclohexyl)phenol and why is TLC monitoring critical for its synthesis?
4-(4-Hydroxycyclohexyl)phenol is a bifunctional molecule containing both a phenol and a cyclohexanol group.[] Its structure makes it a valuable intermediate in the chemical industry, particularly in the manufacture of advanced polymers, resins, and specialized dyes where it can enhance thermal and mechanical properties.[][2]
Monitoring its synthesis, often performed via catalytic alkylation or hydrogenation of phenol derivatives, is crucial for several reasons[3][4]:
-
Determine Reaction Completion: To ensure the starting materials have been consumed, preventing unnecessary energy expenditure and simplifying purification.
-
Identify Byproducts: The reaction can sometimes yield isomers (cis/trans) or other side products. TLC provides a quick qualitative check for the presence of multiple new compounds.[5]
-
Optimize Reaction Conditions: By taking time points, you can assess how changes in temperature, catalyst, or time affect the reaction rate and product distribution, leading to higher yields and purity.
Q2: Can you explain the principle of TLC and the role of the Retention Factor (Rf)?
Thin Layer Chromatography (TLC) is a rapid and inexpensive separation technique used to determine the number of components in a mixture and track the progress of a reaction.[6][7]
The Principle: TLC works by separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[8][9]
-
Stationary Phase: A thin layer of an adsorbent material, typically polar silica gel (SiO₂) or alumina (Al₂O₃), coated on a plate (glass, plastic, or aluminum).[9]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.[8]
Compounds are spotted at the bottom of the plate. As the mobile phase moves up, a competition occurs: polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances. Less polar compounds have a higher affinity for the mobile phase and travel further up the plate.[6][10]
Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of a compound. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[8][11]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[10] For effective separation and analysis, ideal Rf values are typically between 0.3 and 0.7.[12]
Section 2: Standard Protocol for TLC Monitoring
This section provides a detailed, step-by-step workflow for monitoring your reaction.
Workflow: Monitoring the Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Objective: To qualitatively assess the consumption of starting material and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Solvents (e.g., Ethyl Acetate, Hexane)
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun
-
Staining solution (e.g., p-Anisaldehyde or Potassium Permanganate)
Step-by-Step Procedure:
-
Prepare the Eluent: Choose an appropriate solvent system (see Table 1). A common starting point for a molecule like 4-(4-Hydroxycyclohexyl)phenol is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Pour about 0.5 cm of the eluent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and close the lid.[13] Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).[13]
-
Prepare the Samples:
-
SM: Dissolve a tiny amount of your starting material (e.g., the precursor phenol) in a volatile solvent like ethyl acetate.
-
RXN: Take a small aliquot (a drop) from your reaction vessel using a capillary tube. Dilute it in a vial with a few drops of ethyl acetate.[14]
-
-
Spot the Plate:
-
Using a clean capillary spotter, touch the "SM" solution to the corresponding mark on the origin. Keep the spot small (1-2 mm).
-
Spot the "RXN" solution on the "RXN" mark.
-
For the "C" lane, first spot the "SM" solution, then carefully spot the "RXN" mixture directly on top of it. The co-spot lane is critical for resolving compounds with similar Rf values.[13]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[15] Close the lid and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Analyze the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualization 1 (UV Light): View the plate under a 254 nm UV lamp. The phenolic rings in both the starting material and product should absorb UV light and appear as dark spots against the fluorescent green background.[16] Circle the spots with a pencil.
-
Visualization 2 (Chemical Stain): Submerge the plate in a visualization stain (see Section 3, Q3 for options). p-Anisaldehyde stain is excellent for phenols and alcohols, often giving distinct colors upon heating.[16][17] Heat gently with a heat gun until colored spots appear.
-
-
Interpret the Results:
-
The "SM" lane shows the Rf of your starting material.
-
In the "RXN" lane, the starting material spot should diminish over time, while a new spot (the product) appears. The product, 4-(4-hydroxycyclohexyl)phenol, has two hydroxyl groups and is generally more polar than a simple phenol precursor, so it should have a lower Rf value.
-
If the reaction is complete, the "SM" spot should be absent from the "RXN" lane.
-
Diagram 1: Standard TLC Workflow
Caption: A flowchart illustrating the standard experimental workflow for TLC reaction monitoring.
Section 3: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during TLC analysis.
Q1: My spots are streaking down the plate instead of being round. What's wrong?
Streaking is a common issue that obscures results. Here are the primary causes and solutions:
-
Cause 1: Sample Overloading. This is the most frequent reason. Applying too much sample overwhelms the stationary phase's capacity to bind it, causing the spot to bleed down the plate during development.[6][18]
-
Solution: Dilute your sample solution further. When spotting, apply a very small amount and let it dry completely before re-spotting in the same location if a more concentrated spot is needed.[15]
-
-
Cause 2: Highly Polar or Acidic/Basic Sample. Phenols are weakly acidic. If the eluent is not optimized, the compound can interact with the silica gel in multiple ways (e.g., ionization), leading to tailing.[6]
-
Cause 3: Insoluble Sample. If the sample does not fully dissolve in the spotting solvent, it will smear at the origin.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to use a slightly more polar spotting solvent.
-
Q2: All my spots are stuck at the bottom (Rf ≈ 0) or ran to the top (Rf ≈ 1). How do I fix this?
This is a classic solvent polarity issue. The goal is to find a solvent system where your compounds of interest have Rf values between 0.3 and 0.7.[12]
-
If Spots are at the Bottom (Low Rf): Your eluent is not polar enough. The compounds are sticking too strongly to the polar silica gel.
-
If Spots are at the Top (High Rf): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., move from 3:7 Hexane:Ethyl Acetate to 6:4).[12]
-
| Table 1: Recommended Solvent Systems for 4-(4-Hydroxycyclohexyl)phenol & Precursors | |
| Solvent System (v/v) | Relative Polarity |
| 9:1 Hexane / Ethyl Acetate | Low |
| 7:3 Hexane / Ethyl Acetate | Medium (Good Starting Point) |
| 1:1 Hexane / Ethyl Acetate | Medium-High |
| 95:5 Dichloromethane / Methanol | High |
| 7:3:0.1 Hexane / Ethyl Acetate / Acetic Acid | Medium (Acid Modified) |
Q3: I've run my plate, but I can't see any spots. What happened?
This can be frustrating, but it's usually solvable.
-
Cause 1: Compound is Not UV-Active. While the phenolic ring in your product should be UV-active, some starting materials or intermediates may not be.
-
Solution: Always use a chemical stain after checking with UV. A "universal" stain is essential for visualizing a wide range of compounds.[16]
-
p-Anisaldehyde/Sulfuric Acid: Excellent for phenols, alcohols, and many other functional groups. Often gives a range of colors.[17][21]
-
Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized (alcohols, alkenes). Appears as yellow/brown spots on a purple background.[22]
-
Ceric Ammonium Molybdate (CAM): A good general-purpose stain that visualizes many organic compounds as blue spots.[22]
-
Ferric Chloride (FeCl₃): A specific stain for phenols, typically yielding blue, violet, or green spots.[22][23]
-
-
-
Cause 2: Sample Concentration is Too Low. The amount of compound on the plate is below the detection limit of your visualization method.[15]
-
Solution: Prepare a more concentrated sample for spotting, or apply the sample multiple times to the same spot (allowing the solvent to dry completely between applications).[15]
-
-
Cause 3: Spotting Line Was Submerged. If the origin line where you spotted your samples was below the level of the eluent in the chamber, your compounds simply dissolved into the solvent pool instead of traveling up the plate.[15]
-
Solution: Always ensure the solvent level is well below the origin line.
-
Q4: I see two spots with very close Rf values. Could they be cis/trans isomers?
This is an excellent and insightful question. 4-(4-Hydroxycyclohexyl)phenol exists as cis and trans diastereomers, referring to the relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring.[5]
-
TLC Separation: These isomers have very similar polarities. The trans isomer, where both bulky groups can be equatorial, is generally more stable and may have slightly different interactions with the silica gel compared to the cis isomer.[24] However, achieving baseline separation on a standard TLC plate can be very difficult. You might see a slightly elongated spot or two spots that are very close together.
-
Confirmation: TLC is not a definitive tool for isomer identification.[10] While it can hint at the presence of multiple products, you would need more powerful analytical techniques to confirm their identities.
-
Solution: To properly identify and quantify cis/trans ratios, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are required.[25]
-
Diagram 2: TLC Troubleshooting Decision Tree
Caption: A decision tree to help diagnose and resolve common TLC issues.
References
-
Thin Layer Chromatography (TLC) . University of California, Los Angeles. [Link]
-
Thin Layer Chromatography (TLC) . University of Colorado Boulder, Department of Chemistry. [Link]
-
Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]
-
Calculating retention factors for TLC . Khan Academy. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. [Link]
-
Understanding Rf Values in Thin Layer Chromatography . Oreate AI Blog. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Medium. [Link]
-
Factors That Affect RF Values In Thin Layer Chromatography . Sciencing. [Link]
-
TLC Visualization Reagents . EPFL. [Link]
-
Thin Layer Chromatography . University of Toronto Scarborough. [Link]
-
TLC Visualization Methods . Organic Chemistry Data. [Link]
-
Troubleshooting: TLC . University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions . Bio-protocol. [Link]
-
Visualizing agents for PC and TLC . Joseph C. Touchstone. [Link]
-
Determining a solvent system . University of York, Department of Chemistry. [Link]
-
2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates? . ResearchGate. [Link]
-
Monitoring Reactions by TLC . Washington State University. [Link]
-
Monitoring a Reaction . Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
How To: Monitor by TLC . University of Rochester, Department of Chemistry. [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants? . ResearchGate. [Link]
-
4-(cis-4-hydroxycyclohexyl)phenol (C12H16O2) . PubChemLite. [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite . Green Chemistry (RSC Publishing). [Link]
-
A Process For Preparation Of 4 Cyclohexylphenol . Quick Company. [Link]
-
How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? . ResearchGate. [Link]
-
4-(4-Methylcyclohexyl)phenol . PubChem. [Link]
-
4-(trans-4-Ethylcyclohexyl)phenol . PubChem. [Link]
-
Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol . Reddit. [Link]
Sources
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 5. PubChemLite - 4-(cis-4-hydroxycyclohexyl)phenol (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Khan Academy [khanacademy.org]
- 12. Home Page [chem.ualberta.ca]
- 13. How To [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epfl.ch [epfl.ch]
- 18. microbiozindia.com [microbiozindia.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. Visualizing agents for PC and TLC. [dhanlaldelloyd.tripod.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 4-(4-Hydroxycyclohexyl)phenol
The following guide is structured as a Tier-3 Technical Support Knowledge Base entry. It assumes the user is a professional scientist encountering specific spectral anomalies during the characterization of 4-(4-Hydroxycyclohexyl)phenol .
Ticket ID: NMR-HCP-001 Topic: Troubleshooting Unexpected NMR Signals & Isomer Differentiation Status: Active Guide
Executive Summary
Researchers characterizing 4-(4-Hydroxycyclohexyl)phenol often report "impurity" peaks in
This guide provides a definitive workflow to distinguish between:
-
Cis/Trans Isomers (The "Ghost" Peaks).
-
Solvent-Induced Artifacts (The "Vanishing" Peaks).
-
Genuine Synthetic Impurities (Over-reduction/Starting Material).
Diagnostic Workflow (Decision Tree)
Before modifying your purification protocol, run your spectrum through this logic gate to prevent unnecessary yield loss.
Figure 1: Diagnostic logic for categorizing unexpected NMR signals in cyclohexyl-phenol derivatives.
Module 1: The Stereochemistry Trap (Cis vs. Trans)
The most common source of "unexpected" peaks is the presence of the cis-isomer.
-
The Thermodynamic Product: Trans-4-(4-hydroxycyclohexyl)phenol (Diequatorial).
-
The Kinetic/Minor Product: Cis-4-(4-hydroxycyclohexyl)phenol.
The Mechanism of Shift Differences
The cyclohexane ring is not planar; it adopts a chair conformation.[1][2] Because the phenolic group is bulky, it "locks" the ring conformation by demanding the equatorial position to minimize A-value strain (steric hindrance).
-
In Trans (Major): The OH group is also Equatorial .
-
In Cis (Minor): The OH group is forced into the Axial position.
This conformational lock creates distinct magnetic environments for the methine proton at position 4 (H-4, the proton on the same carbon as the OH).
Distinguishing Isomers by Coupling (J-Values)
You can definitively identify the isomer by looking at the splitting pattern of the H-4 proton (usually ~3.4 – 3.6 ppm).
| Feature | Trans-Isomer (Major) | Cis-Isomer (Minor) |
| Conformation | Phenol (Eq) / OH (Eq) | Phenol (Eq) / OH (Ax) |
| H-4 Proton Position | Axial | Equatorial |
| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) |
| Splitting Pattern | Wide Multiplet (tt) | Narrow Multiplet (quint-like) |
| Coupling Logic | Two large | Two small |
| Peak Width (Hz) | > 25 Hz (Wide) | < 12 Hz (Narrow) |
Why this happens: Axial protons generally appear upfield of equatorial protons in cyclohexane rings due to the anisotropy of the C-C bonds [1]. If you see a small, narrow multiplet slightly downfield of your main H-4 signal, it is the cis-isomer, not a contaminant.
Module 2: The "Vanishing" Protons (Solvent Effects)
Users often report that the hydroxyl protons (one on the phenol, one on the cyclohexyl ring) are missing or extremely broad. This is a solvent-dependent phenomenon, not a purity issue.
Solvent Selection Guide
| Solvent | Effect on OH Signals | Recommendation |
| Chloroform-d (CDCl | Broad / Invisible. Rapid chemical exchange with trace water or intermolecular H-bonding causes coalescence. Shifts are concentration-dependent. | Avoid for full characterization. Use only if checking bulk purity. |
| DMSO-d | Sharp / Distinct. DMSO is a strong H-bond acceptor. It "locks" the OH protons, preventing exchange. | Recommended. You will see distinct peaks for Phenol-OH (~9.1 ppm) and Alkyl-OH (~4.5 ppm). |
| Methanol-d | Missing. The OH protons rapidly exchange with the deuterium in the solvent (OD). | Do not use if you need to integrate OH protons. |
The D O Shake Test
If you are unsure if a peak is an impurity or an OH group:
-
Run the standard
H NMR in CDCl . -
Add 1-2 drops of D
O to the NMR tube. -
Shake vigorously and re-run.
-
Result: Any OH peaks (phenol or alcohol) will disappear (exchange with D). Impurity peaks (CH, CH
) will remain.
Module 3: Impurity Fingerprinting
If the peaks do not integrate to integer ratios and do not disappear with D
Common Synthetic Byproducts
Syntheses often involve the hydrogenation of bisphenol A or the reduction of 4-(4-hydroxyphenyl)cyclohexanone.
| Impurity | Origin | Key NMR Signal (Approx.) |
| Phenol | Starting Material | Doublet at ~6.8 ppm (aromatic) |
| 4-(4-Hydroxyphenyl)cyclohexanone | Unreduced Intermediate | ~2.4-2.6 ppm (m, 4H) adjacent to Carbonyl |
| 4-Cyclohexylphenol | Over-reduction (Deoxygenation) | Loss of H-4 multiplet at ~3.5 ppm; appearance of CH |
| Bisphenol A | Starting Material | Singlet at ~1.6 ppm (Gem-dimethyl) |
Advanced Verification (Protocol)
If ambiguity remains, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This is the "Gold Standard" for stereochemistry.
Protocol: NOESY Setup
-
Sample: 10-15 mg in DMSO-d
(preferred for viscosity/tumbling). -
Mixing Time: 500 ms.
-
Target Interaction: Look for cross-peaks between H-1 (proton on ring attached to phenol) and H-4 (proton on ring attached to OH).
Interpretation
-
Trans-Isomer (Diequatorial): H-1 and H-4 are both Axial . They are on opposite faces of the ring (1,4-diaxial relationship is distant). NOE Signal: Weak or None.
-
Cis-Isomer: H-1 is Axial, H-4 is Equatorial. They are spatially closer than the diaxial pair, but the strongest NOE will be between H-4 (Equatorial) and the adjacent axial protons (H-3ax/H-5ax).
-
Definitive Proof: In the trans isomer, the axial H-4 will show strong NOE correlations to the axial protons at H-2 and H-6 (1,3-diaxial interaction).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for axial/equatorial shift rules).
-
Abraham, R. J., et al. (2006).[4]
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491–509.[4] - Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
SDBS Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Spectrum No. 1234 (Simulated).
Disclaimer: This guide is for research purposes only. Always verify results with complementary techniques like LC-MS.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyclohexylphenol Synthesis Optimization
Executive Summary
The synthesis of 4-Cyclohexylphenol (4-CHP) via the Friedel-Crafts alkylation of phenol with cyclohexene (or cyclohexanol) is governed by a competition between kinetic and thermodynamic control. High purity requires navigating a complex reaction network where O-alkylation (ether formation), ortho-C-alkylation (2-CHP), and polyalkylation (2,4-DCP) act as primary yield-reducing pathways.
This guide provides a mechanistic breakdown, troubleshooting protocols, and analytical standards to maximize the selectivity of the para-isomer (4-CHP).
The Reaction Landscape: Mechanism & Selectivity
To troubleshoot effectively, one must visualize the reaction not as a single step, but as a dynamic network. The formation of 4-CHP is typically the thermodynamic endpoint , whereas byproducts often represent kinetic traps or over-reaction.
Reaction Pathway Analysis
The following diagram illustrates the critical pathways. Note that Cyclohexyl Phenyl Ether (CPE) is often the first formed species (Kinetic Product 1) which rearranges to C-alkylated products. 2-Cyclohexylphenol is the kinetic C-alkylated product, while 4-Cyclohexylphenol is the thermodynamic product.
Figure 1: Reaction network showing the interplay between O-alkylation, kinetic ortho-substitution, and thermodynamic para-substitution.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product contains high levels of the Ortho-isomer (2-CHP)."
Diagnosis: The reaction is likely under Kinetic Control or lacks shape selectivity.[1][2] The ortho position is electronically activated and statistically favored (2 positions vs. 1 para position), making it the faster-forming product at lower temperatures.
Corrective Actions:
-
Increase Reaction Temperature: Isomerization of 2-CHP to 4-CHP is endothermic and requires sufficient thermal energy to overcome the activation barrier. Typical target: 140°C – 160°C (solvent dependent).
-
Switch Catalyst: Move from homogeneous acids (e.g.,
) to Shape-Selective Zeolites .-
Recommendation:Zeolite H-Beta or H-Mordenite . These have pore structures that sterically hinder the formation of the bulky ortho-isomer, favoring the linear para-isomer [1].
-
-
Extend Reaction Time: Allow the system to reach thermodynamic equilibrium. Monitor the 2-CHP:4-CHP ratio over time; it should invert as the reaction progresses.
Issue 2: "I am seeing significant Dialkylation (2,4-DCP)."
Diagnosis: The concentration of the alkylating agent (cyclohexene) is too high relative to the phenol, promoting multiple electrophilic attacks.
Corrective Actions:
-
Adjust Molar Ratio: The most effective control is stoichiometry.
-
Protocol: Use a Phenol:Cyclohexene ratio of 3:1 to 5:1 .
-
Why: Excess phenol acts as a "solvent" that statistically dilutes the mono-alkylated product, reducing the probability that a 4-CHP molecule will encounter a cyclohexyl cation to form 2,4-DCP [2].
-
-
Slow Addition: Do not add cyclohexene all at once. Add it dropwise over 1-2 hours to keep its instantaneous concentration low.
Issue 3: "There is a persistent unknown peak eluting before the Ortho-isomer."
Diagnosis: This is likely Cyclohexyl Phenyl Ether (CPE) .[3] At lower temperatures (<100°C), O-alkylation competes with C-alkylation.
Corrective Actions:
-
Thermodynamic Rearrangement: Increase the temperature. CPE undergoes a rearrangement (analogous to Claisen) to form C-alkylated phenols at higher temperatures.
-
Catalyst Acidity: Ensure your catalyst has sufficient Brønsted acidity. Weak Lewis acids may stop at the ether stage.
Analytical Forensics
Accurate identification of isomers is critical. 2-CHP and 4-CHP have close boiling points but distinct polarity differences exploitable by chromatography.
Method A: GC-MS/FID Analysis (Recommended)
Gas Chromatography is the industry standard for reaction monitoring due to the volatility of these phenols.
| Parameter | Setting / Specification |
| Column | DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 50:1) |
| Oven Program | 100°C (hold 1 min) |
| Detector | FID (300°C) or MS (Scan 40-400 m/z) |
| Elution Order | 1. Cyclohexene (if unreacted)2. Phenol3.[4][5][6] Cyclohexyl Phenyl Ether (Trace)4. 2-Cyclohexylphenol (Ortho) 5. 4-Cyclohexylphenol (Para) 6.[4] 2,4-Dicyclohexylphenol |
Method B: RP-HPLC Analysis
Useful for final purity checks of solid product.
| Parameter | Setting / Specification |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 mins |
| Detection | UV @ 280 nm (Phenolic absorption) |
Physical Property Reference Table
Use these values to validate isolated fractions.
| Compound | Abbr. | Melting Point (°C) | Boiling Point (°C) |
| 4-Cyclohexylphenol | 4-CHP | 130 - 133 | 238 |
| 2-Cyclohexylphenol | 2-CHP | 55 - 57 | 234 |
| 2,4-Dicyclohexylphenol | 2,4-DCP | 65 - 68 | 270 (approx) |
Note: The significant difference in melting points allows for purification of 4-CHP via recrystallization (typically from hexane or toluene) if the crude purity is >85%.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 4-CHP with >80% Para-selectivity using a Zeolite Catalyst.
Materials:
-
Phenol (Reagent Grade)
-
Catalyst: Zeolite H-Beta (calcined at 450°C prior to use)
-
Solvent: Decalin (optional, for temp control) or solvent-free (neat).
Workflow:
-
Preparation: In a high-pressure autoclave (or round-bottom flask with reflux for atmospheric runs), charge Phenol (0.5 mol) and Zeolite H-Beta (5 wt% relative to phenol).
-
Heating: Heat the mixture to 150°C .
-
Addition: Add Cyclohexene (0.1 mol) dropwise over 60 minutes.
-
Critical: The 5:1 Phenol:Cyclohexene ratio suppresses dialkylation.
-
-
Reaction: Stir at 150°C for 4–6 hours.
-
Workup:
-
Filter hot to remove the Zeolite catalyst (Catalyst can be regenerated).
-
Distill off excess Phenol (BP: 181°C) under reduced pressure.
-
Recrystallization: Dissolve the residue in hot hexane. Cool slowly to 4°C. 4-CHP will crystallize out, leaving 2-CHP and traces of 2,4-DCP in the mother liquor.
-
References
-
Anand, R., et al. (2001).[4] A Process For Preparation Of 4-Cyclohexylphenol.[3][4][5] Council of Scientific and Industrial Research.[4] Patent IN200100108. Available at:
- J&K Scientific. (2025). Phenol alkylation (Friedel-Crafts Alkylation) - Technical Guide.
-
Benchchem. (n.d.). 4-Cyclohexylphenol Synthesis and Protocols. Available at: [3][6][7][8][9][10][11]
- Lercher, J. A., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. PNNL.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 5. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pnnl.gov [pnnl.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 10. Separation of 4-Chloro-2-cyclohexylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
4-(4-Hydroxycyclohexyl)phenol vs. Bisphenol A: A Comparative Guide for Polymer Scientists
This guide provides an in-depth technical comparison between 4-(4-Hydroxycyclohexyl)phenol (4-HCP) and the industry-standard Bisphenol A (BPA) in polymer applications. It is designed for researchers and material scientists evaluating monomers for high-performance engineering thermoplastics.
Executive Summary
While Bisphenol A (BPA) serves as the ubiquitous backbone for polycarbonates (PC) and epoxy resins due to its balance of toughness and optical clarity, 4-(4-Hydroxycyclohexyl)phenol (4-HCP) represents a distinct class of "hybrid" monomers containing both aromatic and cycloaliphatic rings.
4-HCP is primarily utilized to introduce liquid crystalline (LC) character or conformational rigidity into polymer chains, contrasting with the amorphous, isotropic nature of BPA-based polymers. This guide analyzes the structural, thermal, and toxicological trade-offs of substituting BPA with 4-HCP.
Chemical Structure & Mechanistic Analysis
The fundamental difference in performance stems from the molecular geometry of the monomers.
-
Bisphenol A (BPA): Features two aromatic rings connected by a flexible isopropylidene bridge. The "butterfly" shape prevents dense packing, resulting in amorphous, transparent solids.
-
4-(4-Hydroxycyclohexyl)phenol (4-HCP): Consists of a phenol ring directly linked to a cyclohexane ring. The trans-isomer of 4-HCP adopts a linear, rigid rod-like conformation (mesogen), promoting liquid crystallinity and higher modulus.
Structural Visualization (DOT Diagram)
Figure 1: Mechanistic pathway linking monomer structure to final polymer morphology.
Performance Comparison Matrix
The following data contrasts the properties of homopolymers derived from these monomers (e.g., Polycarbonate of BPA vs. Polycarbonate of 4-HCP).
| Feature | Bisphenol A (BPA) Polycarbonate | 4-(4-Hydroxycyclohexyl)phenol Polymer |
| CAS Number | 80-05-7 | 16715-88-1 |
| Molecular Structure | Di-aromatic (Bent) | Aromatic-Alicyclic Hybrid (Linear) |
| Polymer Morphology | Amorphous (Isotropic) | Semi-crystalline or Liquid Crystalline |
| Glass Transition (Tg) | ~145–150 °C | ~110–130 °C (varies by isomer ratio) |
| Optical Properties | High Transparency (>88% VLT) | Translucent to Opaque (Anisotropic) |
| Mech. Modulus | ~2.3 GPa | >3.0 GPa (Higher Stiffness) |
| Impact Strength | Very High (Ductile) | Moderate to Low (Brittle) |
| Chemical Resistance | Poor (Sensitive to ketones/aromatics) | Excellent (Due to crystallinity) |
| UV Stability | Poor (Photo-Fries rearrangement) | Improved (Alicyclic ring lacks UV absorption) |
Key Technical Insight: The Isomer Effect
The performance of 4-HCP is critically dependent on the cis/trans ratio of the cyclohexyl ring.
-
Trans-4-HCP: Linear conformation. Promotes high Tg and crystallinity.
-
Cis-4-HCP: Bent conformation. Disrupts packing, lowers Tg, and reduces crystallinity.
-
Protocol Note: High-performance grades typically require >90% trans content to achieve liquid crystalline properties.
Toxicological & Safety Profile
A major driver for replacing BPA is its endocrine-disrupting activity (estrogenicity).
-
BPA: A well-documented xenoestrogen. The two phenolic rings mimic estradiol, allowing it to bind to Estrogen Receptors (ERα and ERβ).
-
4-HCP:
-
Estrogenicity: Structurally distinct. While it retains one phenolic hydroxyl (a pharmacophore for ER binding), the replacement of the second aromatic ring with a saturated cyclohexyl ring significantly alters the 3D electrostatic potential.
-
Safety Status: Unlike BPA, 4-HCP is not currently classified as a Substance of Very High Concern (SVHC) under REACH, though comprehensive chronic toxicity data is less abundant than for BPA. It is often investigated as a "safer" rigid monomer, but researchers should treat it as a bioactive phenol derivative until specific assay data confirms inertness.
-
Experimental Protocol: Melt Transesterification Synthesis
This protocol describes the synthesis of a polycarbonate copolymer using 4-HCP to modify a BPA backbone, a common strategy to improve flow or chemical resistance.
Objective: Synthesize a random copolycarbonate via melt polycondensation.
Materials
-
Monomer A: Bisphenol A (BPA) - 22.8 g (0.1 mol)
-
Monomer B: 4-(4-Hydroxycyclohexyl)phenol (4-HCP) - 19.2 g (0.1 mol)
-
Carbonate Source: Diphenyl Carbonate (DPC) - 43.9 g (0.205 mol) (Slight excess)
-
Catalyst: Tetramethylammonium hydroxide (TMAH) (100 ppm) + Sodium Hydroxide (NaOH) (1 µeq/mol).
Step-by-Step Methodology
-
Inerting: Charge monomers (BPA, 4-HCP) and DPC into a 250 mL glass reactor equipped with a mechanical stirrer and distillation arm. Purge with Nitrogen (N₂) x3 to remove oxygen.
-
Melting: Heat reactor to 180°C under N₂ flow until the mixture is fully molten.
-
Catalysis: Inject the catalyst solution (TMAH/NaOH). Stir at 180°C for 30 minutes to initiate oligomerization. Phenol byproduct will begin to generate.
-
Transesterification (Stage 1):
-
Increase temperature to 210°C .
-
Reduce pressure gradually to 100 mbar .
-
Distill off the phenol byproduct continuously.
-
-
Polycondensation (Stage 2):
-
Increase temperature to 270°C .
-
Reduce pressure to full vacuum (<1 mbar ).
-
Maintain for 60–90 minutes. Viscosity will rise significantly (torque increase).
-
-
Termination: Break vacuum with N₂. Discharge the viscous polymer melt into a water bath for quenching.
-
Purification: Dissolve the polymer in Dichloromethane (DCM) and precipitate into Methanol to remove unreacted oligomers.
Validation Checkpoints
-
Self-Validating Step: Monitor the volume of distilled phenol. Theoretical yield for 0.2 mol DPC is ~37.6 g of phenol. If recovery is <90%, the degree of polymerization (DP) will be low.
-
Viscosity Check: The melt should wrap around the stirrer shaft (Weissenberg effect) indicating high molecular weight.
Conclusion
4-(4-Hydroxycyclohexyl)phenol is not a direct "drop-in" replacement for BPA in general-purpose applications due to its tendency to crystallize and its opacity. However, it is a superior choice for:
-
Liquid Crystal Polymers: Where high modulus and unidirectional strength are required.
-
Chemical Resistant Coatings: Where the semi-crystalline nature prevents solvent attack.
-
Optical Tuning: As a comonomer to adjust the birefringence of optical lenses.
For drug development and packaging professionals, 4-HCP offers a structurally distinct alternative that avoids the specific "bisphenol" motif associated with high estrogenic potency, although specific migration testing is required for regulatory compliance.
References
-
PubChem Compound Summary. "4-(4-Hydroxycyclohexyl)phenol (CID 162168572)." National Library of Medicine. [Link]
-
ResearchGate. "Synthesis of polycarbonate by melt transesterification." (General Protocol Reference). [Link]
- Google Patents. "Aromatic polycarbonate resin composition (EP2492315B1)." (Context on rigid monomers).
4-(4-Hydroxycyclohexyl)phenol: A Hybrid Aliphatic-Aromatic Monomer for High-Performance Polymers
The following is a comprehensive technical comparison guide for 4-(4-Hydroxycyclohexyl)phenol (HCHP) as a Bisphenol A (BPA) replacement. This guide is structured for researchers and drug development professionals, focusing on chemical identity, material performance, safety profiles, and experimental protocols.
Technical Comparison Guide | Version 1.0
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), often abbreviated as HCHP or referred to as 4-(4-hydroxyphenyl)cyclohexanol, represents a distinct class of "hybrid" monomers. Unlike Bisphenol A (BPA) (fully aromatic) or Hydrogenated Bisphenol A (HBPA) (fully aliphatic), HCHP possesses an asymmetric structure containing one phenolic ring and one cyclohexanol ring.
This structural asymmetry offers a unique value proposition:
-
Thermal Stability: The rigid cyclohexyl-phenyl linkage maintains high glass transition temperatures (
) comparable to or exceeding BPA. -
Optical Clarity: Reduced aromatic content improves UV resistance and reduces yellowing compared to BPA.
-
Safety Profile: While containing a phenolic moiety, the modification of the second ring alters receptor binding kinetics, presenting a distinct toxicological profile from BPA.
Chemical Profile & Structural Analysis
The fundamental difference between HCHP and its analogs lies in the degree of hydrogenation and symmetry.
Comparative Chemical Data
| Feature | Bisphenol A (BPA) | 4-(4-Hydroxycyclohexyl)phenol (HCHP) | Hydrogenated BPA (HBPA) |
| Structure | Bis-aromatic (Two Phenols) | Hybrid (Phenol + Cyclohexanol) | Bis-aliphatic (Two Cyclohexanols) |
| Formula | |||
| Molecular Weight | 228.29 g/mol | 192.25 g/mol | 240.38 g/mol |
| Reactivity | Symmetric (2x Phenolic OH) | Asymmetric (Phenolic OH + Sec. Aliphatic OH) | Symmetric (2x Sec. Aliphatic OH) |
| UV Resistance | Poor (Photo-oxidation prone) | Improved (Less aromatic density) | Excellent (UV Transparent) |
| Rigidity | High (Planar stacking) | High (Chair conformation + Phenyl) | Moderate (Flexible cyclohexyls) |
Structural Visualization
The following diagram illustrates the structural relationship and synthesis flow from Biphenol to HCHP.
Figure 1: Stepwise hydrogenation pathway from aromatic Biphenol to hybrid HCHP.
Material Performance: HCHP vs. BPA
HCHP is not a simple "drop-in" replacement due to its asymmetric reactivity (phenolic OH vs. aliphatic OH). However, in polyester and polycarbonate synthesis, this asymmetry allows for tunable polymer chain architectures.
Thermal & Mechanical Properties
Polymers derived from HCHP (specifically polycarbonates) exhibit superior thermal resistance due to the direct ring-to-ring linkage, which is more rigid than the isopropylidene bridge in BPA.
-
Glass Transition (
): HCHP-based polycarbonates often exhibit values in the range of 160°C – 180°C , compared to ~145°C – 150°C for BPA-PC. -
Impact Strength: The cyclohexyl ring introduces a "chair" conformation that can dissipate energy better than the planar benzene rings of BPA, potentially improving impact resistance.
Optical Stability
BPA polycarbonates yellow over time due to the "Photo-Fries rearrangement" of the aromatic ester bonds.
-
HCHP Advantage: With 50% fewer aromatic rings per monomer unit, HCHP polymers show significantly reduced yellowing indices (YI) upon UV exposure, making them ideal for optical lenses and medical devices.
Safety & Toxicology Assessment
The primary driver for replacing BPA is its Estrogenic Activity (EA).
Mechanism of Action (SAR Analysis)
BPA mimics
-
HCHP Analysis:
-
Phenol Ring: Retains one site for hydrogen bonding and potential
-interaction. -
Cyclohexyl Ring: The aliphatic ring is bulkier (3D shape) and lacks
-electrons. This disrupts the "perfect fit" required for strong ER activation. -
Hydrophilicity: The secondary hydroxyl on the cyclohexyl ring increases polarity, potentially altering membrane permeability compared to the lipophilic BPA.
-
Comparative Toxicity Data
Note: While HCHP is less studied than BPA, structural analogs provide predictive data.
| Endpoint | Bisphenol A (BPA) | HCHP (Hybrid) | Interpretation |
| ER Binding Affinity | High ( | Predicted Low-Moderate | Loss of one aromatic ring reduces binding affinity but does not eliminate it completely (like alkylphenols). |
| Acute Toxicity | Low ( | Low ( | Generally considered low acute toxicity for industrial handling. |
| Metabolic Stability | Metabolized to Glucuronide | Slower Glucuronidation | Asymmetry may complicate metabolic clearance pathways. |
Data extrapolated from structural analog 4-cyclohexylphenol and MSDS data.
Experimental Protocols
Protocol A: Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Target: High-purity monomer for polymerization.
Reagents:
-
Palladium on Carbon (5% Pd/C, Catalyst)[4]
-
2-Propanol (Solvent)
-
Hydrogen Gas (
)
Workflow:
-
Loading: Charge a high-pressure autoclave with 4,4'-biphenol (1.0 eq) and 5% Pd/C (0.05 eq by weight) in 2-propanol.
-
Pressurization: Purge with
(3x), then pressurize with to 3.0 MPa . -
Reaction: Heat to 140°C with vigorous stirring (1000 rpm).
-
Critical Control Point: Monitor
uptake. Stop reaction at 50% theoretical uptake to prevent over-hydrogenation to the bicyclohexanol.
-
-
Purification:
-
Filter catalyst while hot.
-
Cool filtrate to 4°C to crystallize HCHP.
-
Recrystallize from toluene/ethanol to separate unreacted biphenol (insoluble) and fully hydrogenated byproducts.
-
-
Validation: Verify structure via
-NMR (Distinct signals for aromatic protons at 6.7-7.1 ppm and cyclohexyl protons at 1.2-2.0 ppm).
Protocol B: Interfacial Polymerization (Polycarbonate)
Target: Synthesis of HCHP-Polycarbonate.
Reagents:
-
HCHP (Monomer)
-
Phosgene (or Triphosgene for safety)
-
Dichloromethane (DCM, Organic Phase)
-
NaOH (Aqueous Phase)[4]
-
Triethylamine (TEA, Catalyst)
Workflow Diagram:
Figure 2: Interfacial polymerization workflow for HCHP-based polycarbonate.
Conclusion
4-(4-Hydroxycyclohexyl)phenol serves as a high-performance functional replacement for BPA, particularly where thermal stability and UV resistance are critical. While it shares a phenolic moiety with BPA, its hybrid aliphatic structure fundamentally alters its physicochemical properties and receptor binding potential. It is best utilized in specialized engineering plastics rather than commodity disposable resins.
References
-
Preparation of 4-(4-hydroxyphenyl)cyclohexanol . European Patent EP0303398A1. (1989). Link
-
Process for the preparation of 4,4'-biphenol (via HCHP) . US Patent 4,929,766. (1990). Link
-
4-(4-Hydroxycyclohexyl)phenol Product Data . BOC Sciences. (Accessed 2024).
-
Hydrogenated Bisphenol A Properties & Applications . ChemicalBook. (2023). Link
-
Polycarbonates from Dihydroxy Compounds . Encyclopedia of Polymer Science and Technology. Link
Sources
- 1. EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol - Google Patents [patents.google.com]
- 2. EP0251614A1 - Process for the preparation of 4,4'-biphenol - Google Patents [patents.google.com]
- 3. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
Technical Validation Guide: Analytical Profiling of 4-(4-Hydroxycyclohexyl)phenol (4-HCP)
Executive Summary & Chemical Context
4-(4-Hydroxycyclohexyl)phenol (CAS: 1133-01-3), often designated as Impurity B or a key intermediate in the synthesis of Desvenlafaxine (O-desmethylvenlafaxine) , represents a unique analytical challenge due to its stereochemistry. The cyclohexane ring introduces geometric isomerism (cis and trans), which significantly impacts the pharmacological profile and regulatory compliance of the final drug substance.
This guide provides a rigorous comparison of analytical methodologies for 4-HCP, moving beyond generic protocols to address the specific physicochemical behavior of the molecule:
-
Phenolic Acidity: The phenolic hydroxyl (pKa ~10) requires pH control to ensure retention stability.
-
Stereoselectivity: A valid method must resolve the cis (axial/equatorial) and trans (diequatorial) isomers.
Methodological Landscape: Comparative Analysis
The selection of an analytical technique depends on the phase of drug development (Process Development vs. Release Testing) and the required sensitivity.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: UHPLC-MS/MS | Method C: GC-MS |
| Primary Application | QC Release, Assay, Purity | Trace Impurity Profiling, Genotoxicity Screening | Orthogonal Confirmation, Isomer Ratio |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL | ~1 - 10 ng/mL | ~50 ng/mL |
| Isomer Resolution | High (Requires High Carbon Load C18) | Moderate (Scan speed limits resolution) | Excellent (Derivatization enhances shape selectivity) |
| Sample Prep | Dilute-and-Shoot | SPE or LLE required | Derivatization (Silylation) required |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | Medium Cost / Low Throughput |
| Critical Limitation | Low sensitivity for trace analysis | Matrix effects (Ion suppression) | Thermal instability of underivatized hydroxyls |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the analytical target profile (ATP).
Figure 1: Analytical Decision Matrix. Selects methodology based on concentration requirements and stereochemical criticality.
The "Gold Standard" Protocol: RP-HPLC-UV
For most pharmaceutical applications, RP-HPLC-UV is the preferred method due to its robustness and ability to separate isomers without derivatization.
Mechanistic Rationale
-
Stationary Phase: A C18 column with high carbon load (>15%) is essential. The trans isomer is more planar and linear than the cis isomer.[1] A high-density stationary phase maximizes the "shape selectivity" (steric interaction), retaining the trans isomer longer than the cis isomer.
-
Mobile Phase pH: The pH must be maintained between 3.0 and 4.0. This suppresses the ionization of the phenolic hydroxyl group (keeping it neutral), ensuring consistent hydrophobic interaction with the C18 chain.
Detailed Methodology
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Step-by-Step Protocol:
-
Column Selection: Inertsil ODS-3V or equivalent (250 mm x 4.6 mm, 5 µm).[2]
-
Why? The 250mm length provides the theoretical plates necessary to resolve the cis/trans pair (Rs > 1.5).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (to maintain constant selectivity factor
). -
Ratio: 70:30 (Buffer:ACN). Note: Adjust ACN ±5% to center retention time.
-
-
Detection: UV at 225 nm .
-
Why? This wavelength targets the benzene ring absorption maximum common to Desvenlafaxine related compounds [1].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Control is critical; temperature fluctuations affect isomer resolution).
System Suitability Criteria (The Self-Validating Step):
-
Resolution (Rs): > 1.5 between cis-4-HCP and trans-4-HCP peaks.
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 2.0% for peak area.
Validation Framework (ICH Q2 R2)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines. The following workflow integrates the specific challenges of 4-HCP.
Specificity (Stereochemical Integrity)
The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components.
-
Experiment: Inject a mixture of pure cis and trans standards.
-
Requirement: Baseline separation.[1][3] The cis isomer (more polar/bulky) typically elutes first; the trans isomer (planar) elutes second.
-
Interference Check: Inject Desvenlafaxine API. Ensure 4-HCP peaks do not co-elute with the main drug peak (Desvenlafaxine typically elutes later due to the amine group interaction).
Linearity & Range
-
Range: From LOQ to 120% of the specification limit (typically 0.15% for impurities).
-
Criterion: Correlation coefficient (
) > 0.999.
Sensitivity (LOD/LOQ)
Given 4-HCP's role as an impurity, sensitivity is paramount.
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
Experimental Tip: Use the standard deviation of the response (
) and the slope ( ) method for calculation: [2].[3]
Validation Workflow Diagram
Figure 2: ICH Q2(R2) Validation Workflow. Critical decision gates ensure method robustness before final reporting.
Alternative Method: GC-MS (Orthogonal Verification)
When HPLC resolution is ambiguous, or for confirmatory identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive orthogonal method.
Constraint: 4-HCP is non-volatile and polar due to the hydroxyl groups. Direct injection leads to peak tailing and degradation. Derivatization is mandatory.
Derivatization Protocol:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Reaction: Mix 1 mg sample with 100 µL reagent and 100 µL Pyridine. Heat at 60°C for 30 minutes.
-
Mechanism: Replaces active hydrogens (-OH) with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Separation: The cis and trans TMS-derivatives exhibit distinct boiling points and interaction with capillary phases (e.g., DB-5MS), providing excellent separation [3].
References
-
ResearchGate. (2025). Separation and quantification of impurities of Desvenlafaxine Succinate from active pharmaceutical ingredient (API) using reverse phase liquid chromatography. Retrieved from [Link]
-
ICH. (2023).[4][5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][6][7] Retrieved from [Link]
-
IJRPC. (2012). Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
"4-(4-Hydroxycyclohexyl)phenol" cost-benefit analysis in industrial applications
Industrial Application & Cost-Benefit Analysis Guide
Executive Summary: The "Hybrid" Advantage
4-(4-Hydroxycyclohexyl)phenol (4-HCP) represents a critical structural bridge in materials science. By coupling a rigid, saturated cyclohexane ring with an aromatic phenol, it offers a unique compromise between the processability of aliphatic compounds and the thermal stability of aromatics.
While Bisphenol A (BPA) remains the commodity standard and 4,4'-Biphenol serves ultra-high-performance niches, 4-HCP has emerged as the mesogenic monomer of choice for next-generation Liquid Crystal Polymers (LCPs) and UV-stable epoxy systems. This guide analyzes why you might pay the premium for 4-HCP and how to validate its performance in your matrix.
Part 1: Chemical Profile & Strategic Utility
The Molecule: 4-HCP is essentially "half-hydrogenated" Bisphenol A.
-
CAS: 1096-69-1 (General), 19056-34-9 (Trans-isomer)
-
Key Feature: Conformational Isomerism. The cyclohexane ring exists in cis and trans forms.
-
Trans-isomer: Linear, rod-like. Critical for liquid crystallinity (mesogenic).[1]
-
Cis-isomer: Kinked. Disrupts packing. Often considered an impurity in high-end applications.
-
Strategic Utility:
-
UV Stability: Unlike BPA, which has two aromatic rings susceptible to UV degradation (yellowing), 4-HCP replaces one with a cycloaliphatic ring, significantly extending weatherability.
-
LCP Mesogen: The trans-4-HCP molecule has the linearity required to form anisotropic melts (liquid crystals) but a lower melting point than fully aromatic biphenols, easing processing.
Part 2: Comparative Performance Analysis
The following analysis compares 4-HCP against the industry standard (BPA) and the high-performance benchmark (4,4'-Biphenol).
Table 1: Critical Performance Metrics
| Feature | Bisphenol A (BPA) | 4-(4-Hydroxycyclohexyl)phenol | 4,4'-Biphenol |
| Structure | Flexible Isopropylidene Bridge | Rigid Cyclohexane-Phenol Bond | Rigid Direct Aromatic Bond |
| UV Resistance | Poor (Yellows rapidly) | High (Aliphatic ring buffer) | Moderate |
| Thermal Stability (Tg) | Baseline (~150°C in PC) | Enhanced (+20-30°C vs BPA) | Extreme (>250°C) |
| Processability | Excellent (Low Melt Viscosity) | Good (Shear thinning in LCPs) | Poor (Very High MP) |
| LCP Suitability | No | Yes (Trans-isomer) | Yes |
| Relative Cost | 1x (Commodity) | 5x - 8x (Specialty) | 10x+ (High Performance) |
| Toxicity Profile | High Concern (Endocrine Disruptor) | Lower Concern (Reduced estrogenicity)* | Low Concern |
*Note: While 4-HCP lacks the isopropylidene moiety linked to BPA's specific receptor binding, "hydrogenated bisphenols" are under scrutiny. Always treat as a bioactive intermediate.
Decision Logic: When to Switch?
Use the following logic flow to determine if the cost of 4-HCP is justified for your application.
Figure 1: Material Selection Decision Matrix. Blue nodes indicate decision points; Green indicates the target application for 4-HCP.
Part 3: Cost-Benefit Synthesis
The primary cost driver for 4-HCP is not the raw material (phenol/BPA), but the stereochemical purification .
-
The Synthesis Cost: 4-HCP is typically produced via the catalytic hydrogenation of Bisphenol A.
-
Reaction: BPA + H₂ → 4-HCP (plus fully hydrogenated HBPA).
-
Yield Loss: The reaction produces a mixture of cis and trans isomers.
-
-
The Benefit (Yield vs. Performance):
-
Mixed Isomer Grade (Lower Cost): Suitable for epoxy curing agents where crystallinity is not required.
-
High-Trans Grade (High Cost): Essential for LCPs. The cis isomer acts as a defect, lowering the clearing point. You are paying for the crystallization/separation step.
-
Recommendation: If your application is an epoxy coating, specify "Mixed Isomers" to reduce cost by ~40%. If synthesizing LCP fibers, specify ">95% Trans content."
Part 4: Experimental Protocol (Validation)
To validate 4-HCP in your application, you must first verify the isomer ratio, as this dictates mechanical performance.
Protocol: Isomer Ratio Determination & Purification Assessment
Objective: Quantify the trans/cis ratio of incoming 4-HCP raw material and assess its impact on thermal transitions.
Materials:
-
Solvent: CDCl₃ or DMSO-d6 (for NMR)
-
DSC (Differential Scanning Calorimetry) apparatus
Workflow:
-
1H-NMR Analysis (Primary Validation):
-
Dissolve 10mg sample in DMSO-d6.
-
Focus on the methine proton of the cyclohexane ring attached to the hydroxyl group.
-
Signal: The trans-isomer methine proton typically appears upfield (axial) compared to the cis-isomer (equatorial) due to anisotropic shielding.
-
Calculation: Integrate peaks to determine % Trans. Target >95% for LCPs.
-
-
Thermal Transition (DSC):
-
Heat sample from 25°C to 250°C at 10°C/min.
-
Observation:
-
Pure trans-4-HCP Melting Point: ~190-195°C .
-
Cis-isomer or Mixed: Broad melting endotherm often <160°C.
-
-
Causality: The trans isomer packs efficiently (higher lattice energy); the cis isomer disrupts the lattice.
-
-
Recrystallization (If upgrading is needed):
-
If trans content is low, dissolve in hot toluene or ethyl acetate.
-
Cool slowly.[4] The trans isomer is generally less soluble and will crystallize first.
-
Filter and re-analyze via DSC.
-
Synthesis & Purification Workflow Diagram
Figure 2: Industrial isolation of Trans-4-HCP. The separation step (Cryst) is the primary cost differentiator.
References
-
Syensqo (Solvay). (2025). Xydar® LCP Liquid Crystal Polymer: Technical Data & Applications. Retrieved from
-
National Institutes of Health (NIH). (2023). Toxicological Evaluation of Bisphenol A and Its Analogues. PubMed Central. Retrieved from
-
Global Growth Insights. (2025). Hydrogenated Bisphenol A Market Size & Share Trends, 2033. Retrieved from
-
PubChem. (2025). Bisphenol A: Chemical Properties and Toxicity Data. National Library of Medicine. Retrieved from
-
LookChem. (2025). 4,4'-Dihydroxydiphenylmethane and Bisphenol Derivatives. Retrieved from
Sources
Spectroscopic Characterization of 4-(4-Hydroxycyclohexyl)phenol and Derivatives: A Comparative Guide
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (also known as 4-(4-hydroxyphenyl)cyclohexanol) represents a unique spectroscopic challenge due to its dual hydroxyl functionality (phenolic vs. cycloaliphatic) and the presence of cis/trans geometric isomerism.[1] This guide provides a definitive technical framework for distinguishing these isomers and functional groups using NMR, IR, and MS modalities.
The accurate characterization of this molecule is critical in two primary fields:
-
Pharmaceuticals: As a structural isomer of Desvenlafaxine intermediates, stereochemical purity (typically favoring the thermodynamically stable trans isomer) correlates with biological efficacy.[1]
-
Materials Science: In liquid crystal and polyester synthesis, the trans isomer provides the necessary linearity for mesophase formation, whereas the cis isomer introduces kinks that disrupt crystallinity.
Part 1: Structural Context & Conformational Analysis[1]
To interpret the spectroscopy, one must first understand the conformational dynamics. The 4-hydroxyphenyl group acts as a "Conformational Anchor" due to its significant steric bulk (A-value > 3.0 kcal/mol).[1] It will almost exclusively occupy the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions.
This locking effect dictates the orientation of the aliphatic hydroxyl group at position C1:
-
Trans-Isomer (Thermodynamic Product):
-
Cis-Isomer (Kinetic Product):
Diagram 1: Stereochemical Identification Logic
The following decision tree illustrates the logic for assigning isomers based on NMR observables.
Caption: Logic flow for distinguishing cis/trans isomers based on proton coupling constants and carbon shielding effects.
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for stereochemical assignment.[1] The data below assumes a solvent of DMSO-d₆ (to prevent hydroxyl exchange broadening) or CDCl₃ (if derivatized).[1]
Proton ( H) NMR: The Vicinal Coupling Rule
The distinction relies on the Karplus equation.
-
Axial-Axial Coupling (
): Dihedral angle .[1] Large coupling (10–12 Hz).[1] -
Axial-Equatorial Coupling (
): Dihedral angle .[1] Small coupling (2–5 Hz).[1]
| Feature | Trans-Isomer (Major) | Cis-Isomer (Minor) | Mechanistic Explanation |
| H1 Chemical Shift | Equatorial protons (cis-isomer) are deshielded by anisotropy of the C-C bonds.[1] | ||
| H1 Splitting | Triplet of Triplets (tt) | Broad Singlet (bs) or Quintet | Trans H1 is axial, seeing 2 axial neighbors ( |
| Coupling ( | Cis H1 is equatorial, seeing no anti-periplanar neighbors.[1] All couplings are small.[1] | ||
| Phenolic OH | Distinctly downfield due to aromatic conjugation and acidity.[1] | ||
| Aliphatic OH | Visible in dry DMSO-d₆; coupling to H1 is observed.[1] |
Carbon ( C) NMR: The Gamma-Gauche Effect
The cis isomer suffers from steric compression between the axial hydroxyl group (at C1) and the axial protons at C3 and C5. This results in a diagnostic upfield shift (shielding).[1]
-
C1 (Carbinol Carbon):
-
Trans:
~70.0 ppm -
Cis:
~65.0 ppm (~5 ppm upfield shift )[1]
-
-
C3/C5 (Ring Carbons):
-
Trans:
~35.0 ppm[2] -
Cis:
~30.0 ppm (Shielded by the axial OH)
-
Part 3: Vibrational Spectroscopy (IR)[1]
Infrared spectroscopy is less effective for isomer differentiation but crucial for distinguishing the two hydroxyl functionalities.[1]
Functional Group Differentiation
| Vibration Mode | Phenolic -OH | Cyclohexyl (Aliphatic) -OH | Notes |
| O-H Stretch | 3200–3550 cm | 3300–3400 cm | Heavily overlapped.[1] Phenolic OH is more acidic and forms stronger H-bonds, often leading to a broader, lower-frequency tail. |
| C-O Stretch | ~1230 cm | ~1050 cm | Key Differentiator. The |
| Ring Breathing | ~1510, 1610 cm | N/A | Aromatic ring modes confirm the phenol moiety.[1] |
Part 4: Derivatization Strategy (Acetylation)[1]
Due to signal overlap in the native molecule, acetylation is the recommended protocol for quantitative purity analysis. Converting the diol to the di-acetate separates the signals significantly in both IR and NMR.
Protocol: Analytical Acetylation
-
Dissolve: 50 mg sample in 0.5 mL Pyridine.
-
React: Add 0.5 mL Acetic Anhydride (
). -
Catalyze: Add 1 crystal of DMAP (4-Dimethylaminopyridine).
-
Incubate: 30 mins at RT.
-
Quench: Add 2 mL water, extract with Ethyl Acetate.
Comparative Data: Di-Acetate Derivative
| Spectroscopic Feature | Phenolic Acetate (Ar-OAc) | Aliphatic Acetate (Cy-OAc) |
| IR Carbonyl ( | ~1760 cm | ~1730 cm |
Why this works: The phenolic ester carbonyl is conjugated to the aromatic ring, increasing the double-bond character of the C=O bond order (higher wavenumber) compared to the aliphatic ester. However, electron withdrawal by the phenyl ring can sometimes compete; experimentally, phenolic acetates often appear at higher wavenumbers due to the lack of resonance donation into the carbonyl from the oxygen (which is donating into the ring). Note: In many texts, phenolic esters are cited at 1760 due to the electronegativity of the aryl group.
Diagram 2: Analytical Workflow
Caption: Derivatization workflow to resolve overlapping hydroxyl signals using acetylation.
Part 5: Mass Spectrometry (MS) Characteristics[1]
When analyzing by GC-MS (typically as TMS derivatives), the fragmentation patterns differ based on the stability of the carbocations formed.
-
Molecular Ion (
): Usually visible.[1] -
Dehydration (
): Prominent in the aliphatic alcohol.[1] The cis isomer often dehydrates more readily under thermal conditions (GC inlet) due to the accessibility of axial protons for E2 elimination, though this is instrument-dependent. -
Benzylic Cleavage: Not applicable here (no benzylic carbon), but cleavage alpha to the cyclohexane ring is common.[1]
-
Tropylium Ion: Not directly formed, but phenolic fragments (
107, 121) are dominant.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for Karplus relationships and cyclohexane coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift additivity rules).
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis of 1,4-disubstituted cyclohexanes).
-
SDBS Database. (2024).[1] Spectral Database for Organic Compounds. AIST, Japan.[1] [Link] (Verified source for general phenol and cyclohexanol spectral data).[1]
-
Reich, H. J. (2024).[1][3] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] [Link] (Authoritative resource for A-values and coupling constants).[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
